Nr-cell adhesion molecule
Description
Conceptual Framework of Nr-cell Adhesion Molecule within Cellular Adhesion Biology
Cell adhesion molecules (CAMs) are a class of surface proteins that mediate the binding of cells to other cells or to the extracellular matrix (ECM). wikipedia.org This process, known as cell adhesion, is fundamental for maintaining the structure and function of tissues. wikipedia.orgwikipedia.org CAMs are typically single-pass transmembrane receptors with three main domains: an intracellular domain that connects to the cytoskeleton, a transmembrane domain, and an extracellular domain. wikipedia.orgyoutube.com They can engage in homophilic binding, where a CAM on one cell binds to the same type of CAM on another, or heterophilic binding, which involves different types of CAMs. wikipedia.orgyoutube.com
The Neuronal cell adhesion molecule (Nr-CAM) is a significant member of the immunoglobulin (Ig) superfamily of CAMs. nih.govresearchwithrutgers.com This family is characterized by the presence of Ig-like domains in their extracellular region. wikipedia.org Nr-CAM, a transmembrane protein, plays a crucial role in the nervous system by facilitating neuron-neuron adhesion and guiding axonal growth. wikipedia.org It is involved in both homophilic and heterophilic interactions, with its heterophilic binding capabilities considered to be of major biological importance. researchwithrutgers.comnih.gov Nr-CAM can function as a receptor for signals that promote the growth of neurites and can also act as a ligand to modulate axonal guidance. researchwithrutgers.com Its interaction with the actin cytoskeleton is mediated by proteins like ankyrin, which bind to its cytoplasmic tail. nih.gov
Historical Trajectories and Milestones in this compound Investigation
The understanding of cell adhesion's molecular basis saw significant progress in the late 1970s and 1980s with the identification of major adhesion molecule families like integrins and cadherins. nih.gov The "chemoaffinity hypothesis," proposed in the 1940s based on studies of neural regeneration, laid the conceptual groundwork for understanding the specificity of cellular interactions in the nervous system. nih.gov
A key milestone in Nr-CAM research was its initial identification and characterization in the chicken nervous system. researchgate.net Researchers used immunological and molecular biology techniques to discover this new glycoprotein (B1211001), which showed structural similarity to the neuron-glia cell adhesion molecule (Ng-CAM) and mouse L1. researchgate.netresearchgate.net Subsequent research focused on elucidating its binding mechanisms, revealing that Nr-CAM can mediate both homophilic and heterophilic cell interactions. nih.gov A significant finding was that Nr-CAM is a target gene of the β-catenin/LEF-1 signaling pathway, linking it to cancer progression, particularly in melanoma and colon cancer. nih.govwikigenes.org More recent investigations have explored its role in specific developmental processes, such as cochlear innervation and dendritic spine remodeling, further highlighting its multifaceted functions in the nervous system. nih.govnih.gov
Classification and Families of this compound Homologs and Related Structures
Nr-CAM belongs to the large and diverse immunoglobulin superfamily (IgSF) of proteins. wikipedia.orgfrontiersin.org Members of this family are characterized by having one or more Ig-like domains in their extracellular portion. wikipedia.org The IgSF is one of the four major families of CAMs, alongside cadherins, integrins, and selectins. wikipedia.org
Within the IgSF, Nr-CAM is part of the L1 subfamily of neural cell adhesion molecules. researchgate.netatlasgeneticsoncology.org This subfamily also includes other well-characterized molecules such as L1 and Ng-CAM (neuron-glia cell adhesion molecule), to which Nr-CAM is structurally very similar. researchgate.netatlasgeneticsoncology.org These molecules typically possess multiple Ig-like domains and fibronectin type-III (FNIII) repeats in their extracellular region. researchgate.net For instance, the complete sequence of chicken Nr-CAM revealed six Ig-like domains and five fibronectin type III repeats. researchgate.netresearchgate.net
Other related structures within the broader IgSF include Neural Cell Adhesion Molecule (NCAM), which contains five Ig-like domains and two fibronectin type III repeats, and Contactin (B1178583), which also plays a role in neural development. nih.govnih.gov These molecules, along with Nr-CAM, are crucial for a wide array of developmental processes in the nervous system, including cell migration, axonal guidance, and synapse formation. nih.gov
Table 1: Key Research Findings on this compound
| Research Area | Key Findings | References |
| Structure | Contains six immunoglobulin-like domains and five fibronectin type-III repeats in its extracellular region. | researchgate.netatlasgeneticsoncology.org |
| Binding | Capable of both homophilic and heterophilic binding. Heterophilic interactions are considered highly significant biologically. | researchwithrutgers.comnih.gov |
| Function | Acts as a receptor for neurite growth-promoting signals and as a ligand to modulate axonal guidance. | researchwithrutgers.com |
| Signaling | Identified as a target gene of the β-catenin/LEF-1 pathway, linking it to cell growth and motility in cancer. | nih.govwikigenes.org |
| Development | Plays a role in the development of the cerebellum, cochlear innervation, and dendritic spine remodeling. | nih.govnih.govnih.gov |
Properties
CAS No. |
139381-29-6 |
|---|---|
Molecular Formula |
C26H31N5O3 |
Synonyms |
Nr-cell adhesion molecule |
Origin of Product |
United States |
Molecular and Cellular Biology of Nr Cell Adhesion Molecule
Genomic Organization and Transcriptional Regulation of Nr-cell Adhesion Molecule
The expression of the this compound is a meticulously controlled process, beginning with the structure of its gene and the regulatory elements that direct its transcription.
Gene Structure and Alternative Splicing Variants of this compound Transcripts
The gene encoding the this compound (N-CAM) possesses a complex structure that allows for significant diversity through alternative splicing. nih.gov This mechanism, in which different exons from the same gene are combined in various ways, enables a single gene to produce multiple protein isoforms with distinct functions. wikipedia.orgyoutube.com In humans, it is estimated that over 90% of multi-exonic genes undergo alternative splicing. wikipedia.orgnih.gov
A key feature of the N-CAM gene's structure is the presence of a "muscle-specific domain 1" (MSD1), which is inserted into the extracellular coding region of the molecule primarily in myotube cells. nih.gov Detailed analysis of the human N-CAM gene has shown that the MSD1 sequence is composed of three separate exons:
MSD1a: 15 base pairs
MSD1b: 48 base pairs
MSD1c: 42 base pairs
The inclusion of the entire MSD1 sequence is a result of muscle-specific and developmentally regulated alternative mRNA splicing. nih.gov However, further diversity is generated as some transcripts in both brain and muscle tissues contain only the MSD1a exon, indicating that splicing can occur within the MSD region itself. nih.gov This intricate splicing pattern allows for the generation of N-CAM isoforms with varied extracellular domain structures, tailored to the specific needs of different tissues like skeletal muscle and the brain. nih.gov
Epigenetic Regulation of this compound Expression
Epigenetic regulation refers to modifications that alter gene expression without changing the underlying DNA sequence. unimedizin-mainz.deyoutube.com These mechanisms, which include DNA methylation and histone modifications, play a crucial role in controlling gene accessibility and are fundamental to development and cellular differentiation. youtube.comnih.govyoutube.com
The expression of cell adhesion molecules, including N-CAM, is subject to a set of epigenetic "rules" that govern their appearance during embryonic development. nih.gov These rules are evident from early gastrulation and are critical for establishing tissue boundaries and guiding morphogenesis. nih.gov
Two primary rules have been described:
Rule I (Mesenchymal Conversions): In tissues undergoing mesenchymal conversion, N-CAM expression follows a pattern of presence, then absence, then presence again (N→0→N), where "0" signifies low or undetectable levels of the molecule. nih.gov
Rule II (Epithelial Modulation): In epithelial tissues, cells modulate from a state where both N-CAM and L-CAM (another cell adhesion molecule) are present to a state where only one or the other is expressed. nih.gov
These ordered expression patterns are thought to be governed by epigenetic mechanisms that control the accessibility of the N-CAM gene to the transcriptional machinery. nih.gov It is proposed that the genes for cell adhesion molecules are regulated independently of and prior to the genes that specify the intracellular proteins of a given tissue. This suggests that the epigenetic control of CAMs like N-CAM is a highly conserved and fundamental process for establishing animal form through the regulation of cell division, movement, and survival. nih.gov
Post-Transcriptional and Translational Control of this compound
Following transcription, the regulation of Nr-CAM expression continues through mechanisms that control the fate of the messenger RNA (mRNA) molecule and the efficiency of its translation into protein.
mRNA Stability and MicroRNA-mediated Regulation of this compound Expression
The stability of an mRNA molecule directly influences how much protein can be produced from it. MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that are major regulators of mRNA stability and translation. nih.govnih.gov They function by binding to complementary sequences, typically in the 3' untranslated region (3' UTR) of target mRNAs. nih.govyoutube.com This binding leads to either the degradation of the mRNA or the repression of its translation, effectively down-regulating gene expression. youtube.comyoutube.com
While specific miRNAs that target Nr-CAM have not been detailed in the provided search results, the regulation of other cell adhesion molecules by miRNAs is well-documented, suggesting a similar mechanism is highly probable for Nr-CAM. nih.gov For example:
ICAM-1 (Intercellular Adhesion Molecule 1) is targeted by miR-17, miR-221, and miR-222. nih.gov
VCAM-1 (Vascular Cell Adhesion Molecule 1) is regulated by miR-10a and miR-126. nih.gov
The pervasive role of miRNAs in controlling the biochemical pathways relevant to cell adhesion underscores their importance. nih.gov By fine-tuning the expression levels of cell adhesion molecules, miRNAs play a critical role in organizing the diverse aspects of cellular adhesion dynamics. nih.gov
Ribosomal Profiling and Translation Efficiency of this compound
The final level of gene expression control occurs at the level of protein synthesis, or translation. The efficiency with which an mRNA is translated can vary significantly. Ribosome profiling, or Ribo-Seq, is a powerful technique that allows for a genome-wide analysis of translation. nih.govyoutube.com The method involves sequencing the small fragments of mRNA that are protected by ribosomes during the process of translation. youtube.comspringernature.com This provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. nih.gov
While no studies specifically applying ribosome profiling to the this compound were found in the search results, the technique offers a powerful tool to investigate its translational control. Such an analysis could reveal:
The precise rate of Nr-CAM protein synthesis under different cellular conditions. youtube.com
The presence of regulatory features within the Nr-CAM mRNA, such as upstream open reading frames (uORFs), that might modulate the translation of the main protein. nih.gov
Codon-specific translation speeds or pauses that could affect the folding and processing of the nascent Nr-CAM polypeptide. nih.gov
By distinguishing between changes in transcription and translation, ribosome profiling could provide a much deeper understanding of how Nr-CAM expression is regulated in response to developmental cues and environmental signals. nih.gov
Protein Biogenesis and Post-Translational Modifications of this compound
The journey of the Nr-CAM protein from its synthesis to its functional state involves a series of complex modifications. These post-translational modifications are critical in modulating its activity, localization, and interactions with other molecules.
Glycosylation Patterns and Their Functional Implications for this compound
Glycosylation, the attachment of sugar moieties (glycans) to proteins, is a vital post-translational modification for many cell surface and secreted proteins, including Nr-CAM. nih.gov This process occurs in the endoplasmic reticulum (ER) and Golgi apparatus. wikipedia.org
N-linked glycosylation, where a glycan is attached to an asparagine residue, plays a significant role in the proper folding, stability, and function of Nr-CAM. wikipedia.orgnih.gov The complexity and number of these N-glycan chains can influence the adhesive properties of Nr-CAM. Studies have shown that a reduction in the normal glycosylation of Nr-CAM can lead to decreased cell-surface expression and binding activity. nih.gov Specifically, a 56.0% decrease in the binding of Nr-CAM chimeras was observed in cells with impaired N-glycosylation. nih.gov This highlights the critical role of glycosylation in regulating the function of immunoglobulin superfamily cell adhesion molecules (IgSF-CAMs). nih.gov
The types of glycan structures attached to Nr-CAM can also have specific functional consequences. For instance, certain N-glycan residues can mediate interactions with other molecules, thereby modulating cell adhesion and neurite outgrowth. nih.gov The diversity of these glycan structures contributes to the functional plasticity of Nr-CAM in the developing nervous system. nih.gov
Table 1: Impact of Glycosylation on Nr-CAM Properties
| Property | Effect of Normal Glycosylation | Effect of Hypoglycosylation |
| Cell-Surface Expression | Promotes proper cell-surface localization | Decreased cell-surface expression nih.gov |
| Binding Activity | Essential for optimal homophilic binding | Significant decrease in binding activity nih.gov |
| Neurite Outgrowth | Modulates interactions influencing neurite outgrowth nih.gov | Impaired neurite outgrowth nih.gov |
Phosphorylation Events and Kinase Pathways Modulating this compound Activity
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key mechanism for regulating the signaling functions of many proteins. Nr-CAM's activity is modulated by phosphorylation events mediated by various kinase pathways.
Activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) and AKT signaling pathways, can be constitutively activated by Nr-CAM expression. exlibrisgroup.com The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to a wide range of cellular responses, including proliferation and differentiation. nih.govnih.govnews-medical.nettocris.com This signaling cascade involves a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK. nih.govtocris.com
Furthermore, Nr-CAM has been shown to associate with and be a substrate for receptor protein tyrosine phosphatases (RPTPs), such as RPTPβ. nih.gov The interaction between Nr-CAM and RPTPβ is implicated in promoting neurite outgrowth. nih.govsemanticscholar.org This suggests a complex interplay between phosphorylation and dephosphorylation in regulating Nr-CAM's function. The binding of glial RPTPβ to a complex of contactin (B1178583) and Nr-CAM appears to be a crucial step in this process. nih.govsemanticscholar.org
Antibodies against Nr-CAM have been shown to inhibit neurite outgrowth induced by a soluble form of RPTPβ, further underscoring the functional significance of this interaction. nih.govsemanticscholar.org
Proteolytic Cleavage and Shedding of this compound Fragments
Nr-CAM can undergo proteolytic cleavage, a process where the protein is cut by proteases. This results in the release or "shedding" of its extracellular domain (ectodomain) from the cell surface. exlibrisgroup.comnih.gov This shedding is a critical regulatory mechanism that can generate soluble fragments with distinct biological activities. exlibrisgroup.comnih.gov
The shed ectodomain of Nr-CAM has been found to stimulate cell proliferation and motility. exlibrisgroup.comnih.gov This suggests that the cleavage of Nr-CAM is not merely a degradation process but a mechanism to generate active signaling molecules. mdpi.com
A family of metalloproteases known as ADAMs (A Disintegrin and Metalloproteases) are key players in the ectodomain shedding of many cell surface proteins. nih.govbiorxiv.org Specifically, ADAM10 has been identified as a sheddase for Nr-CAM. embopress.org The cleavage of Nr-CAM by ADAM10 is a regulated process that controls the levels of Nr-CAM at the cell surface and influences neurite outgrowth. embopress.org Interestingly, studies have shown that while ADAM10 cleaves both Nr-CAM and the amyloid precursor protein (APP), certain activators of ADAM10 can selectively enhance the cleavage of APP without affecting Nr-CAM cleavage. embopress.org
Nr-CAM can also be sequentially cleaved by other proteases, including furin and γ-secretase. embopress.org Furin cleavage occurs in the secretory pathway and is involved in the maturation of the Nr-CAM protein. tum.de
Table 2: Proteases Involved in Nr-CAM Cleavage
| Protease | Type | Role in Nr-CAM Processing |
| ADAM10 | Metalloprotease | Ectodomain shedding, regulation of cell surface levels embopress.org |
| Furin | Proprotein Convertase | Maturation in the secretory pathway embopress.orgtum.de |
| γ-Secretase | Intramembrane Protease | Sequential cleavage following ectodomain shedding embopress.org |
| Reelin | Serine Protease | Cleavage to generate an 80 kDa fragment (L1-80) nih.gov |
Other Post-Translational Modifications of this compound (e.g., Palmitoylation, Ubiquitination)
Beyond glycosylation and phosphorylation, other post-translational modifications such as palmitoylation and ubiquitination can influence the function and fate of Nr-CAM.
Palmitoylation is the reversible attachment of the fatty acid palmitate to cysteine residues of a protein. nih.gov This modification can increase the protein's hydrophobicity and influence its membrane association and trafficking. nih.govfrontiersin.org While direct evidence for Nr-CAM palmitoylation is still emerging, studies on the related neural cell adhesion molecule (N-CAM) have shown that palmitoylation of its cytoplasmic domain serves as an anchor to cellular membranes. nih.gov This suggests that a similar mechanism might regulate the membrane localization and function of Nr-CAM. Palmitoylation can affect protein localization to specific membrane microdomains and organize the cytoplasmic region for interactions with signaling molecules. nih.govnih.gov
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. youtube.comabcam.com This can target the protein for degradation by the proteasome or serve as a signal for other cellular processes, such as trafficking. nih.govnih.govresearchgate.net While specific studies on Nr-CAM ubiquitination are limited, this modification is a common mechanism for regulating the turnover of membrane proteins. nih.gov Ubiquitination plays a crucial role in protein quality control and the regulation of protein levels at the cell surface. nih.govnih.gov
Subcellular Localization and Intracellular Trafficking of this compound
The proper function of Nr-CAM is dependent on its correct localization within the cell, which is achieved through a highly regulated trafficking pathway.
Endoplasmic Reticulum and Golgi Processing of this compound
The journey of Nr-CAM begins in the endoplasmic reticulum (ER), where it is synthesized and undergoes initial folding and post-translational modifications. nih.gov N-linked glycosylation is initiated in the ER with the transfer of a precursor oligosaccharide to the nascent polypeptide chain. wikipedia.org The ER also serves as a quality control checkpoint, ensuring that only correctly folded and modified proteins are transported to the next destination. nih.gov
From the ER, Nr-CAM moves to the Golgi apparatus for further processing and sorting. wikipedia.org In the Golgi, the N-glycans attached to Nr-CAM are further modified, leading to a diverse range of complex and hybrid glycan structures. nih.gov This intricate processing in the ER and Golgi is essential for generating the mature, functional form of the Nr-CAM protein that is ultimately transported to the cell surface to mediate its diverse biological functions.
Vesicular Transport and Membrane Insertion of this compound
The journey of Nr-CAM from its site of synthesis in the endoplasmic reticulum to its functional location on the plasma membrane is a highly regulated process mediated by vesicular transport. Like other transmembrane proteins, newly synthesized Nr-CAM polypeptides are inserted into the endoplasmic reticulum membrane, where they undergo folding and initial glycosylation. From the ER, Nr-CAM is transported to the Golgi apparatus within COPII-coated vesicles for further processing and sorting. nih.govyoutube.com
While specific coat proteins directly associated with Nr-CAM transport are not definitively identified, the general machinery of vesicular transport provides a framework for its trafficking. Anterograde transport from the Golgi to the cell surface is typically mediated by clathrin-coated vesicles or other transport carriers. nih.govyoutube.com The sorting of Nr-CAM into these vesicles is likely guided by specific sorting signals within its cytoplasmic domain, which are recognized by adaptor proteins. These adaptor proteins, in turn, recruit the coat proteins that drive vesicle budding. The process is further regulated by small GTP-binding proteins of the Rab family, which ensure the correct targeting and docking of the vesicles with the plasma membrane. nih.gov For instance, Rab proteins on the vesicle surface are recognized by effector proteins on the target membrane, facilitating the fusion of the vesicle and the insertion of Nr-CAM into the plasma membrane. nih.gov
Studies have shown that Nr-CAM can be co-transported in vesicles with other nodal components, such as neurofascin-186 (NF186), suggesting a pre-assembly of protein complexes destined for specific axonal domains like the nodes of Ranvier. This co-transport highlights the efficiency and precision of the vesicular transport system in delivering functionally related proteins to their sites of action.
Recycling and Degradation Pathways of this compound
Once at the cell surface, the levels of Nr-CAM are dynamically regulated through endocytosis, followed by either recycling back to the plasma membrane or degradation. This regulation is crucial for modulating cell adhesion and signaling in response to developmental cues and changes in the cellular environment.
Endocytosis and Recycling: The internalization of cell surface proteins like Nr-CAM can occur through various mechanisms, with clathrin-mediated endocytosis being a major pathway for many cell adhesion molecules. While direct evidence for Nr-CAM's primary endocytic route is still emerging, studies on the related L1 cell adhesion molecule (L1CAM) suggest that members of this family can be internalized via clathrin-dependent and independent pathways. The cytoplasmic domain of Nr-CAM likely contains motifs that are recognized by adaptor proteins, such as AP-2, which recruit clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit that eventually buds off as a vesicle. nih.govnih.gov
Following endocytosis, Nr-CAM enters the endosomal system. From the early endosome, it can be sorted for recycling back to the cell surface. This recycling pathway can be direct, from the early endosome, or indirect, via the endocytic recycling compartment. Rab GTPases, such as Rab4, Rab5, and Rab11, play a critical role in orchestrating this sorting and trafficking process, ensuring that Nr-CAM is returned to the plasma membrane to maintain its functional pool. nih.govnih.gov The Rab coupling protein (RCP) has been shown to regulate the recycling of another adhesion molecule, N-cadherin, and similar mechanisms may apply to Nr-CAM, directing it towards recycling and away from degradation. nih.gov
Degradation: Nr-CAM that is not recycled is targeted for degradation. One major degradation pathway for transmembrane proteins is the lysosomal pathway. Following internalization, Nr-CAM can be transported from early endosomes to late endosomes and then to lysosomes, where it is degraded by acidic hydrolases. The ubiquitination of the cytoplasmic domain of L1CAM has been shown to facilitate its lysosomal degradation, and it is plausible that a similar mechanism regulates Nr-CAM turnover. nih.gov
Another significant degradation mechanism for Nr-CAM is ectodomain shedding, where the extracellular portion of the molecule is cleaved by metalloproteases. This process not only removes the functional ectodomain from the cell surface but also generates a soluble fragment that can have its own biological activities. The remaining membrane-tethered C-terminal fragment may then be further processed, potentially through intramembrane cleavage followed by degradation of the intracellular domain by the proteasome. The ubiquitin-proteasome system is a major pathway for the degradation of many intracellular and membrane proteins, and evidence suggests its involvement in the turnover of nuclear-localized signaling molecules, a process that could also be relevant for the cytoplasmic tail of Nr-CAM after its cleavage. nih.govnih.govnih.gov
Molecular Mechanisms of this compound-Mediated Interactions
Nr-CAM's function as a cell adhesion molecule is predicated on its ability to bind to other molecules, or ligands, on the same cell (cis-interactions) or on adjacent cells (trans-interactions). These interactions can be homophilic, involving Nr-CAM binding to another Nr-CAM molecule, or heterophilic, involving Nr-CAM binding to a different type of molecule.
Homophilic Binding Mechanisms of this compound
Homophilic binding, where Nr-CAM on one cell surface interacts with Nr-CAM on an opposing cell surface, is a fundamental mechanism for cell-cell adhesion mediated by this molecule. This type of interaction is crucial for processes such as the fasciculation of axons and the formation of neural circuits. mdpi.com
Research has demonstrated that Nr-CAM can indeed mediate homophilic adhesion. Studies using cells engineered to express Nr-CAM have shown that these cells aggregate, and this aggregation can be blocked by antibodies against Nr-CAM. This homophilic binding has been characterized as being largely independent of divalent cations like calcium (Ca2+). mdpi.com The extracellular region of Nr-CAM, with its multiple immunoglobulin (Ig)-like domains, is responsible for this interaction. It is believed that the Ig domains of opposing Nr-CAM molecules interdigitate to form a stable adhesive bond. While the precise structural details of the Nr-CAM homophilic interface are not fully elucidated, the general principle of Ig domain-mediated homophilic adhesion is a well-established paradigm for this class of cell adhesion molecules.
Heterophilic Binding Mechanisms of this compound with Counter-Receptors
While capable of homophilic binding, the heterophilic interactions of Nr-CAM are considered to be of greater biological significance in many contexts. genecards.org Nr-CAM acts as a receptor for a variety of ligands, leading to diverse functional outcomes in the developing and mature nervous system.
Key heterophilic binding partners for Nr-CAM include:
Contactin/F11: Nr-CAM can bind to Contactin, another Ig superfamily member, often found on the same cell surface in a cis-complex. This complex can then act as a receptor for other ligands or mediate cell-cell interactions. genecards.org
Neurofascin: Nr-CAM interacts with Neurofascin, particularly at the nodes of Ranvier, where they are both localized and contribute to the molecular organization of this critical axonal domain. nih.gov
Receptor protein tyrosine phosphatase beta (RPTPβ): Nr-CAM serves as a neuronal receptor for the neurite growth-promoting signals provided by RPTPβ, which is often expressed on glial cells. genecards.org
Axonin-1/TAG-1: The interaction with Axonin-1, another Ig superfamily member, is crucial for axonal guidance. genecards.org
Gliomedin: This protein is essential for the formation of the nodes of Ranvier and links Nr-CAM and Neurofascin to the clustering of sodium channels. ebi.ac.ukresearchgate.net
Unlike homophilic binding, many of Nr-CAM's heterophilic interactions are dependent on the presence of divalent cations such as Ca2+. mdpi.com This suggests that the binding interfaces for these interactions are structurally distinct from the homophilic binding site and that cation binding may induce conformational changes necessary for ligand recognition.
| Interaction Type | Binding Partner(s) | Cation Dependence | Key Function |
| Homophilic | Nr-CAM | Independent | Axon fasciculation, cell-cell adhesion |
| Heterophilic | Contactin/F11 | - | Neurite outgrowth, receptor complex formation |
| Neurofascin | - | Nodal assembly at nodes of Ranvier | |
| RPTPβ | - | Neurite growth promotion | |
| Axonin-1/TAG-1 | - | Axonal guidance | |
| Gliomedin | - | Clustering of sodium channels |
Role of Specific Protein Domains in this compound Ligand Recognition
The multidomain structure of Nr-CAM, consisting of six Ig-like domains, five fibronectin type-III (FnIII) repeats, a transmembrane segment, and a cytoplasmic tail, allows for a wide range of molecular interactions. wikipedia.orgnih.gov
Immunoglobulin (Ig) Domains: The six Ig domains at the N-terminus are primarily implicated in both homophilic and heterophilic binding. mdpi.com For example, the homophilic binding of Nr-CAM is thought to be mediated by the interaction of these Ig domains. Specific Ig domains are also likely involved in recognizing and binding to heterophilic partners like Contactin and Axonin-1. One study has pointed to the fourth Ig-like domain as being a conserved feature among L1 family members, including Nr-CAM. nih.gov
Fibronectin Type-III (FnIII) Domains: The five FnIII repeats also contribute to the binding properties of Nr-CAM. While the Ig domains are often the primary sites of interaction, the FnIII domains can modulate these interactions and may also participate directly in binding to certain ligands. In some related cell adhesion molecules, FnIII domains have been shown to be critical for their function. wikipedia.orgnih.gov Computational analyses have suggested that the third FnIII domain of Nr-CAM is a region where mutations can have a deleterious effect on its structure and function. wikipedia.org
Cytoplasmic Domain: The highly conserved cytoplasmic tail of Nr-CAM is crucial for its connection to the intracellular signaling machinery and the cytoskeleton. A key interaction is with ankyrin , a cytoskeletal adaptor protein. nih.gov This linkage is essential for anchoring Nr-CAM at specific membrane locations, such as the nodes of Ranvier, and for transducing extracellular adhesive events into intracellular signals that can influence cell behavior, including migration and axon growth. wikipedia.orgnih.gov
Conformational Changes and Activation States of this compound
The binding of ligands to the extracellular domain of Nr-CAM is thought to induce conformational changes that are transmitted across the plasma membrane to the cytoplasmic domain, thereby initiating intracellular signaling cascades. This concept of ligand-induced conformational change is a fundamental principle of receptor activation. frontiersin.org
While direct structural evidence of large-scale conformational changes in Nr-CAM upon ligand binding is still limited, studies on other receptors provide a model for how this might occur. For example, in G protein-coupled receptors (GPCRs), ligand binding leads to a shift in the orientation of the transmembrane helices, exposing intracellular loops that can then interact with and activate G proteins. Similarly, the activation of receptor tyrosine kinases often involves ligand-induced dimerization and a conformational change that activates the intracellular kinase domains.
Intracellular Signaling Cascades Orchestrated by this compound
The Ng-CAM-related cell adhesion molecule (Nr-CAM) does more than simply mediate cell-to-cell binding; it is a dynamic participant in the complex symphony of intracellular signaling. nih.govnih.gov By acting as both a ligand and a receptor, Nr-CAM translates extracellular cues into intricate intracellular responses that govern critical neuronal processes such as axon growth and guidance. nih.govresearchwithrutgers.comresearchgate.netresearchwithrutgers.com
Initiation of Signal Transduction upon this compound Ligation
The engagement of Nr-CAM, either through homophilic (binding to another Nr-CAM molecule) or heterophilic (binding to a different molecule) interactions, triggers a cascade of intracellular events. nih.govnih.gov This ligation initiates signal transduction, a process where the external binding event is converted into a series of molecular reactions within the cell. youtube.com
A primary mechanism for initiating this signaling cascade involves the interaction of Nr-CAM with other cell surface receptors. nih.gov For instance, Nr-CAM can form a complex with contactin/F11 within the cell membrane, which is thought to transmit signals that regulate the growth of axons. nih.gov It also functions as a neuronal receptor for stimuli that promote the growth of neurites, provided by molecules like contactin/F11, neurofascin, and RPTPbeta. nih.govresearchwithrutgers.com
Furthermore, the activation of intracellular signaling by neural cell adhesion molecules often involves an increase in the cytoplasmic concentration of calcium ions ([Ca2+]i). nih.gov This influx of calcium can be triggered through the activation of the fibroblast growth factor receptor (FGFR) and subsequently, phospholipase Cγ. nih.gov This leads to the production of diacylglycerol and involves the activity of Src-family kinases. nih.gov The entry of calcium is facilitated by nonselective cation and T-type voltage-gated Ca2+ channels. nih.gov
The process of signal transduction can be summarized in three general stages:
Reception: A signaling molecule binds to a receptor protein on the cell surface. youtube.com
Transduction: The binding of the signaling molecule alters the receptor and initiates a signal transduction pathway. youtube.com
Response: The transduced signal triggers a specific cellular response. youtube.com
Mechanotransduction Mechanisms Linked to this compound Function
Mechanotransduction is the process by which cells convert physical forces into biochemical signals. youtube.com While direct evidence for Nr-CAM's role in mechanotransduction is still emerging, its connection to the cytoskeleton and its function in cell adhesion strongly suggest its involvement in sensing and responding to mechanical cues from the environment.
The coupling of membrane receptors to the retrograde flow of F-actin is a key aspect of how adhesive contacts can promote the advancement of the growth cone. nih.gov Studies using optical tweezers to manipulate beads coated with the Nr-CAM ligand TAG-1 have shown that the mobility of Nr-CAM is dependent on its connection to the actin cytoskeleton. nih.gov When actin filaments are disrupted, the retrograde movement of Nr-CAM is halted. inmed.fr This indicates that Nr-CAM can transmit forces between the extracellular environment and the internal cytoskeletal machinery.
The integrity of lipid rafts, specialized microdomains within the cell membrane, is also critical for the proper anchorage of Nr-CAM to the retrograde actin flow. nih.gov This suggests that the spatial organization of Nr-CAM within the membrane is crucial for its mechanosensory functions.
Modulation of Cytoskeletal Dynamics by this compound Signaling
Nr-CAM signaling has a profound impact on the dynamics of the cytoskeleton, the internal framework of the cell that provides shape, support, and motility. nih.govnih.gov The cytoplasmic domain of Nr-CAM is key to this interaction, linking the adhesion molecule to the underlying actin network. nih.govnih.gov
The interaction between Nr-CAM and the cytoskeleton is multifaceted. The cytoplasmic region of Nr-CAM can recruit cytoskeletal adapter proteins such as Ezrin-Radixin-Moesin (ERM) proteins, Ankyrin, and the PDZ-interacting scaffold protein SAP102. nih.gov These adapters provide a physical link between Nr-CAM and the actin filaments.
Physiological and Developmental Roles of Nr Cell Adhesion Molecule
Nr-cell Adhesion Molecule in Embryonic Development and Tissue Morphogenesis
During the earliest stages of life, Nr-CAM is a key player in the orchestration of embryonic development and the shaping of tissues. Its expression and function are vital for the proper arrangement of cells and the formation of various organs.
Role in Cell Sorting and Pattern Formation
The temporal and spatial expression of Nr-CAM is closely linked with significant morphoregulatory events during embryogenesis, including cell proliferation and migration. nih.gov As a homophilic cell adhesion molecule, it facilitates connections between similar cells, a fundamental process for cell sorting and the establishment of stereotyped patterns within tissues. nih.govdntb.gov.ua In the developing cochlea, for example, the absence of Nr-CAM leads to defects in the stereotyped packing of hair and supporting cells, highlighting its role in sensory domain patterning. nih.govnih.gov This function is crucial for establishing the precise architecture required for tissue and organ function.
Contributions to Organogenesis and Histogenesis
Nr-CAM's influence extends to the development of specific organs (organogenesis) and the formation of tissues (histogenesis). Its expression is observed in various developing structures, where it contributes to their proper formation and maturation. nih.govnih.gov
In the developing nervous system, Nr-CAM is widely expressed and plays a crucial role. nih.gov For instance, in the cerebellum, it is found on granule and Purkinje cells. nih.govnih.gov While mice lacking Nr-CAM alone show only mild reductions in the size of some cerebellar lobes, mice deficient in both Nr-CAM and the related molecule L1 exhibit severe defects in cerebellar foliation and a reduced granule cell layer, indicating overlapping functions and a combined importance in cerebellar development. nih.govwhiterose.ac.ukmolbiolcell.orgcore.ac.uk
The development of the auditory system also relies on Nr-CAM. It is highly expressed in the developing mammalian cochlea, where it is found on spiral ganglion neurons, efferent fibers, and the membranes of hair and supporting cells. nih.govnih.govresearchgate.net Its presence is essential for proper cochlear innervation and the patterning of the sensory domain. nih.govnih.govresearchgate.net Loss of Nr-CAM results in errors in the bundling (fasciculation) of type II spiral ganglion neurons and reduced efferent innervation. nih.govnih.gov
Furthermore, Nr-CAM is involved in the development of the hypothalamus. While it appears to regulate the homeostasis of tanycytes (specialized ependymal cells) in the postnatal stage rather than being critical for early embryonic hypothalamic development, its loss does lead to a reduced number of these cells. nih.gov
Table 1: Role of Nr-CAM in the Development of Various Organs
| Organ | Specific Location/Cell Type | Observed Role/Function | Consequence of Deficiency |
|---|---|---|---|
| Cerebellum | Granule cells, Purkinje cells, Golgi cells | Neurite outgrowth, foliation, stabilization of synaptic contacts. nih.govnih.govnih.gov | Mild reduction in lobe size (Nr-CAM null); severe folial defects (L1/Nr-CAM double null). nih.govwhiterose.ac.ukcore.ac.uk |
| Cochlea | Spiral ganglion neurons, hair cells, supporting cells | Innervation, sensory domain patterning, type II SGN fasciculation. nih.govnih.gov | Errors in SGN fasciculation, reduced efferent innervation, defective cell packing. nih.govnih.gov |
| Spinal Cord | Floor plate, motor neurons | Axon guidance at the midline. nih.govnih.govnih.gov | Not specified in provided context. |
| Hypothalamus | Tanycytes | Regulation of tanycyte number and homeostasis postnatally. nih.gov | Reduced number of tanycytes and expression of tanycyte-specific markers. nih.gov |
| Visual System | Retinal ganglion cells, optic tectum | Axon pathfinding and targeting. nih.govplos.org | Misprojection of thalamocortical axons to the visual cortex. jneurosci.org |
This compound in Neurodevelopment and Synaptogenesis
Perhaps the most extensively studied roles of Nr-CAM are within the developing nervous system, where it is integral to building the brain's complex circuitry, from guiding individual neurons to shaping the connections between them. researchgate.net
Involvement in Neuronal Migration and Axon Guidance
The precise wiring of the nervous system depends on the accurate migration of neurons to their final destinations and the guidance of their axons to connect with appropriate targets. Nr-CAM is deeply involved in both processes. researchgate.netnih.gov Its expression is preferentially found on axonal tracts, indicating a significant role in their development. nih.gov
Nr-CAM acts as both a ligand and a receptor, engaging in homophilic (binding to another Nr-CAM molecule) and heterophilic (binding to different molecules like TAG-1/axonin-1, F3/contactin (B1178583), and neurofascin) interactions to guide axons. molbiolcell.orgnih.gov For example, its interaction with TAG-1 is important in the development of the cerebellar system. nih.gov In the spinal cord, Nr-CAM is expressed in the floor plate, an intermediate target for developing axons, where it helps guide commissural axons across the midline. nih.govmolbiolcell.orgnih.gov
A critical function of Nr-CAM in axon guidance is its role as a co-receptor for Semaphorins, a class of repellent signaling molecules. jneurosci.org In the developing visual system, Nr-CAM interacts with Neuropilin-2 (Npn-2) to mediate repellent guidance in response to Semaphorin 3F (Sema3F). jneurosci.org This interaction is crucial for the proper sorting of thalamocortical axons; loss of Nr-CAM leads to significant mistargeting of motor and somatosensory thalamic axons to the primary visual cortex. jneurosci.org Similarly, in the optic chiasm, Nr-CAM forms a complex with Plexin-A1 to switch the response to Semaphorin 6D from repulsion to attraction, facilitating the crossing of retinal axons. nih.gov
Regulation of Synapse Formation and Maturation by this compound
Beyond guiding axons to their targets, Nr-CAM plays a direct role in the formation (synaptogenesis) and maturation of the synapses themselves. researchgate.net It contributes to the establishment of both excitatory and inhibitory connections.
Recent studies have highlighted Nr-CAM as a critical regulator of inhibitory synapses. gsu.edunih.gov It is a key component of astrocyte-neuron junctions, where it engages in a transcellular homophilic interaction (astrocyte Nr-CAM binding to neuronal Nr-CAM). gsu.edunih.gov This interaction is necessary for the formation and organization of inhibitory synapses. gsu.edu Depletion of Nr-CAM in either astrocytes or neurons leads to a significant reduction in the number of inhibitory synapses in the visual cortex. nih.govresearchgate.net At the molecular level, neuronal Nr-CAM is coupled to Gephyrin, a key scaffolding protein at the inhibitory postsynapse, thereby bridging the astrocytic process to the inhibitory synaptic specialization. gsu.edunih.gov This regulation appears to be particularly important for perisomatic inhibitory synapses from cholecystokinin (B1591339) (CCK) basket cells. biorxiv.org
Nr-CAM also influences excitatory synapses. Deletion of Nr-CAM in mice leads to an increased number of asymmetric (typically excitatory) synapses in the visual cortex and an increased frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.govresearchgate.netjneurosci.org This suggests that Nr-CAM normally functions to limit the number of excitatory synapses. jneurosci.org
Role in Neural Circuit Assembly and Refinement
The development of functional neural circuits involves not only the formation of connections but also their subsequent refinement, a process that often includes the elimination or "pruning" of excess or inappropriate synapses. frontiersin.org Nr-CAM is a key molecule in this dynamic remodeling. frontiersin.org
During postnatal development and adolescence, Nr-CAM mediates the pruning of dendritic spines, which are the primary sites of excitatory synapses. nih.govfrontiersin.org This function is again tied to its role as a coreceptor for Sema3F. nih.govresearchgate.net Nr-CAM, along with Neuropilin-2 and PlexinA3, forms the Sema3F holoreceptor complex on the dendrites of pyramidal neurons. researchgate.netfrontiersin.orgnih.gov Sema3F signaling through this complex induces the retraction and elimination of spines. nih.govfrontiersin.org Consequently, mice lacking Nr-CAM exhibit an elevated density of dendritic spines on their cortical pyramidal neurons because this pruning process is impaired. nih.govresearchgate.netoup.com This role in restricting spine density is crucial for establishing the proper excitatory/inhibitory balance in neocortical circuits. nih.govjneurosci.orgresearchwithrutgers.com
Furthermore, the interaction between Nr-CAM and the chondroitin (B13769445) sulfate (B86663) proteoglycan Neurocan provides a mechanism for terminating this plasticity. frontiersin.org Neurocan, a component of perineuronal nets that form as circuits mature, can bind to Nr-CAM and inhibit Sema3F-mediated spine elimination, effectively acting as a "brake" on spine remodeling. frontiersin.orgfrontiersin.org This stabilization of synaptic connections is vital for the transition from a highly plastic developing brain to a more stable adult state. frontiersin.org
Table 2: Nr-CAM's Role in Synapse and Circuit Development
| Process | Interacting Molecules | Location/Cell Type | Function of Nr-CAM |
|---|---|---|---|
| Inhibitory Synapse Formation | Neuronal Nr-CAM (homophilic), Gephyrin, Astrocytic Nr-CAM | Cortical astrocytes, inhibitory postsynapses, CCK-Basket Cells | Bridges astrocyte processes to inhibitory postsynapses, promoting synapse formation and organization. gsu.edunih.govbiorxiv.org |
| Excitatory Synapse/Spine Pruning | Semaphorin 3F (Sema3F), Neuropilin-2 (Npn-2), PlexinA3 | Apical dendrites of cortical pyramidal neurons | Acts as a coreceptor to mediate Sema3F-induced dendritic spine elimination. nih.govresearchgate.netnih.govmdpi.com |
| Axon Guidance (Repulsion) | Sema3F, Npn-2 | Thalamocortical axons | Mediates repellent guidance cues at intermediate targets like the ventral telencephalon. jneurosci.org |
| Axon Guidance (Attraction) | Sema6D, Plexin-A1 | Retinal ganglion cell axons | Switches the response to Sema6D to attraction, promoting midline crossing at the optic chiasm. nih.gov |
| Synaptic Stabilization | Neurocan | Cortical pyramidal neurons | Interaction is inhibited by Neurocan, terminating spine pruning and stabilizing circuits. frontiersin.orgfrontiersin.org |
This compound in Immune System Function
Cell adhesion molecules (CAMs) are crucial for the proper functioning of the immune system, mediating the trafficking of immune cells, their activation, and their interactions with other cells. frontiersin.orgnih.gov While the roles of many CAMs, such as integrins and selectins, are well-established in immunology, the specific contributions of Nr-CAM are an area of active investigation.
Regulation of Leukocyte Trafficking and Homing
The migration of leukocytes from the bloodstream into tissues, a process known as trafficking and homing, is a fundamental aspect of the immune response. nih.goviastate.edu This process involves a coordinated sequence of adhesion and signaling events between leukocytes and the endothelial cells lining blood vessels. nih.goviastate.edu The leukocyte adhesion cascade typically begins with the initial tethering and rolling of leukocytes on the endothelium, mediated by selectins. This is followed by chemokine-induced activation of integrins on the leukocyte surface, leading to firm adhesion and subsequent transmigration across the endothelial barrier. nih.goviastate.edu
While direct evidence for Nr-CAM's involvement in the classical leukocyte adhesion cascade is still emerging, its expression on various cell types suggests a potential role. Cell adhesion molecules of the immunoglobulin superfamily, to which Nr-CAM belongs, are known to be important in these processes. frontiersin.orgnih.gov For instance, other Ig superfamily members like ICAM-1 and VCAM-1 on endothelial cells are critical ligands for integrins on leukocytes, facilitating their firm adhesion. frontiersin.orgnih.gov Given that Nr-CAM can engage in both homophilic (binding to other Nr-CAM molecules) and heterophilic (binding to other types of molecules) interactions, it is plausible that it could participate in the complex molecular choreography of leukocyte trafficking. purdue.edu
Modulatory Role in Immune Cell Activation and Effector Functions
Beyond trafficking, cell adhesion molecules play a vital role in modulating immune cell activation and their subsequent effector functions. frontiersin.orgnih.gov The formation of an immunological synapse, the specialized interface between an antigen-presenting cell (APC) and a lymphocyte, is a critical event for T-cell activation. frontiersin.org This synapse is stabilized by the interaction of various adhesion molecules, which also contribute to the signaling cascades that lead to lymphocyte proliferation and differentiation. frontiersin.org
The L1 family of cell adhesion molecules, including Nr-CAM, are known to regulate synaptic efficacy and stability in the nervous system. This raises the possibility of analogous functions in the immunological synapse. The interaction between LFA-1 on T-cells and ICAM-1 on APCs is a well-characterized example of an adhesive interaction that provides co-stimulatory signals for T-cell activation. frontiersin.org Whether Nr-CAM participates in similar interactions within the immune system to modulate the activation and function of immune cells like T-cells or natural killer (NK) cells remains an important question for future research.
This compound in Cell Migration and Invasion
The ability of cells to migrate is fundamental to numerous physiological processes, including development, wound healing, and immune surveillance. However, aberrant cell migration is a hallmark of pathological conditions such as cancer metastasis. nih.govwikipedia.org Nr-CAM has been increasingly implicated in the regulation of cell motility and invasion.
Mechanisms of this compound-Dependent Cell Motility
Research indicates a strong correlation between increased Nr-CAM expression and enhanced cell migration and invasion in certain cancers, such as thyroid cancer. oup.com The cleavage and shedding of the extracellular domain (ectodomain) of Nr-CAM is one proposed mechanism that promotes cell motility. nih.gov This shed ectodomain can potentially stimulate cell migration through several pathways: by antagonizing cell-cell adhesion, by creating a new substrate for cell movement through association with the extracellular matrix and integrins, or by binding to receptors on other cells to activate signaling pathways that regulate migration. nih.gov
Furthermore, Nr-CAM can interact with other cell surface receptors, such as integrins and the epidermal growth factor receptor (EGFR), to modulate major signaling pathways involved in cell migration, including the MAPK/Erk and PI3K/Akt pathways. oup.com This suggests that Nr-CAM acts as a key signaling hub, integrating extracellular cues to direct cell movement. In some contexts, Nr-CAM's role in cell motility is intertwined with that of its close relative, L1-CAM, with studies showing that they can have overlapping functions. whiterose.ac.uk
Regulation of Cell Spreading and Lamellipodia Formation
Cell spreading and the formation of lamellipodia, which are thin, sheet-like protrusions at the leading edge of a migrating cell, are essential for cell motility. nih.gov The formation of these structures is driven by the dynamic remodeling of the actin cytoskeleton. molbiolcell.org While direct studies on Nr-CAM's role in lamellipodia formation are ongoing, the involvement of other cell adhesion molecules in this process is well-documented. For instance, adherens junctions, which are mediated by cadherins, can regulate the formation of cryptic lamellipodia at cell-cell contacts in epithelial sheets, thereby coordinating collective cell migration. nih.gov
Given Nr-CAM's influence on the actin cytoskeleton and its interaction with signaling pathways known to regulate cytoskeletal dynamics, it is plausible that it also plays a role in controlling cell spreading and the formation of migratory protrusions. researchgate.netelifesciences.org The interplay between cell adhesion molecules and the cytoskeleton is a critical determinant of cell shape and movement.
This compound in Tissue Homeostasis and Maintenance
Tissue homeostasis refers to the maintenance of a stable, functional state within a tissue, which relies on a balance between cell proliferation, differentiation, and death. nih.gov Cell adhesion molecules are integral to this process, as they help maintain tissue architecture and regulate cell signaling pathways that control cell behavior. frontiersin.org
Recent studies have provided evidence for Nr-CAM's role in maintaining cellular homeostasis within specific tissue niches. For example, in the adult mouse hypothalamus, Nr-CAM is strongly expressed in tanycytes, a type of glial cell that also functions as a stem and progenitor cell. biorxiv.org The loss of Nr-CAM function leads to a reduction in the number of these tanycytes, suggesting that Nr-CAM is crucial for their maintenance and, by extension, the homeostasis of this specific neural stem cell niche. biorxiv.org In other parts of the nervous system, such as the cerebellum, Nr-CAM has been shown to be involved in modulating the proliferation of progenitor cells. biorxiv.org This role in controlling cell proliferation is further supported by its implication in tumorigenesis, where its upregulation has been linked to increased cell proliferation in certain cancers. biorxiv.org
The ability of cadherins to support both tissue integrity and dynamic cellular rearrangements highlights the diverse roles that cell adhesion molecules play in morphogenesis and tissue maintenance. physiology.org As a member of the Ig superfamily, Nr-CAM likely contributes to these processes through its adhesive and signaling functions, ensuring the proper organization and function of tissues throughout development and in adulthood.
Role in Epithelial and Endothelial Barrier Integrity
The integrity of epithelial and endothelial barriers is fundamental for maintaining tissue homeostasis and preventing the uncontrolled passage of substances. Cell adhesion molecules (CAMs) are key players in establishing and maintaining these barriers. frontiersin.orgfrontiersin.org While direct evidence for Nr-CAM's role in epithelial and endothelial barrier integrity is still emerging, its known functions and expression patterns suggest a potential contribution.
Endothelial barrier function is primarily mediated by specialized cell-cell junctions, including adherens junctions and tight junctions, where various CAMs are concentrated. frontiersin.orgfrontiersin.org These junctions are dynamic structures that regulate the passage of fluids, solutes, and cells across the vascular endothelium. frontiersin.org Gene expression analyses have shown that Nr-CAM is upregulated in endothelial cells during angiogenic remodeling, a process that involves the breakdown and reformation of endothelial barriers. maayanlab.cloud This suggests a potential role for Nr-CAM in the dynamic regulation of endothelial cell adhesion and barrier function during vascular development and repair.
In epithelial tissues, the barrier function is crucial for protecting underlying tissues from the external environment. frontiersin.orgplos.org The formation and stability of these barriers depend on a complex interplay of various CAMs. frontiersin.org While Nr-CAM was initially thought to be exclusive to the nervous system, subsequent studies have detected its expression in various non-neuronal tissues, including some epithelial and endothelial cells. nih.govusuhs.edu For instance, Nr-CAM has been found to be involved in endothelial cell adhesion. usuhs.edu The disruption of cell adhesion is a key factor in the loss of epithelial barrier integrity observed in various diseases. frontiersin.orgplos.org
Regulation of Cell Proliferation and Apoptosis by this compound
Nr-CAM has been identified as a significant regulator of cell proliferation and apoptosis, processes that are essential for normal development and tissue homeostasis. researchgate.netatlasgeneticsoncology.org Its involvement in these processes appears to be context-dependent, with its effects varying across different cell types and signaling pathways.
In several types of cancer, including melanoma, colon cancer, and papillary thyroid carcinoma, increased expression of Nr-CAM has been linked to enhanced cell proliferation and motility. nih.govatlasgeneticsoncology.org Studies have shown that Nr-CAM can be a target gene of the β-catenin-TCF/LEF-1 signaling pathway, which is often hyperactivated in cancer. nih.govatlasgeneticsoncology.org Ectopic expression of Nr-CAM in fibroblast cells has been demonstrated to increase their proliferation rate and lead to tumor formation in animal models. nih.gov Furthermore, in thyroid cancer cells, depletion of Nr-CAM resulted in a significant inhibition of cell proliferation and colony formation, induced cell cycle arrest, and promoted apoptosis. oup.com Conversely, overexpression of Nr-CAM in these cells enhanced their growth and invasive potential. oup.com
The regulatory role of Nr-CAM in cell proliferation extends to the nervous system. In the developing cerebellum, Nr-CAM is involved in modulating the proliferation of granule neuron progenitors. biorxiv.org Studies on Nr-CAM deficient mice have revealed a reduction in the number of hypothalamic tanycytes, a type of neural stem cell, and decreased proliferation of these cells in ex vivo assays. nih.govfrontiersin.org This suggests that Nr-CAM is important for maintaining the progenitor cell population in this region of the brain. nih.gov
The table below summarizes key research findings on the role of Nr-CAM in cell proliferation and apoptosis:
| Cell Type/Model | Observation | Implication |
| Melanoma and Colon Cancer Cells | High levels of Nr-CAM expression correlated with increased cell growth and motility. nih.govatlasgeneticsoncology.org | Nr-CAM may promote tumorigenesis by enhancing cell proliferation. |
| Thyroid Cancer Cells | Nr-CAM depletion inhibited cell proliferation, induced cell cycle arrest and apoptosis. oup.com | Nr-CAM is a potential therapeutic target in thyroid cancer. |
| NIH3T3 Fibroblasts | Retroviral transduction of Nr-CAM induced faster proliferation and tumor formation in nude mice. nih.gov | Nr-CAM can confer tumorigenic properties to non-cancerous cells. |
| Hypothalamic Tanycytes (mouse model) | Loss of Nr-CAM function led to a reduced number of tanycytes and decreased proliferation. nih.govfrontiersin.org | Nr-CAM is crucial for the regulation of neural stem cell homeostasis. |
| Pediatric Neuroblastoma | Nr-CAM expression was more frequently detected in low-grade tumors. nih.gov | The role of Nr-CAM in cancer may be context-dependent. |
Involvement in Tissue Remodeling and Repair Processes
Tissue remodeling and repair are complex processes that involve cell migration, proliferation, differentiation, and the re-establishment of tissue architecture. Nr-CAM, with its diverse binding partners and signaling capabilities, plays a significant role in these events, particularly in the nervous system.
In the context of the nervous system, Nr-CAM is involved in dendritic spine remodeling, a key aspect of synaptic plasticity and circuit refinement. nih.govfrontiersin.org It has been shown to be a component of the Semaphorin 3F receptor complex, which regulates spine density and morphology in cortical neurons. nih.gov This suggests that Nr-CAM contributes to the structural changes that underlie learning and memory. Furthermore, Nr-CAM has been implicated in the processes of regeneration in the central nervous system. nih.gov
Following spinal cord injury, the expression of Nr-CAM is induced in astrocytes, the primary cells that form the glial scar. pnas.org Studies have shown that Nr-CAM is required for the elongation of astrocyte processes and the formation of the glial border, which is crucial for wound healing and limiting the spread of damage. pnas.org This indicates a role for Nr-CAM in coordinating the cellular responses to injury and facilitating tissue repair.
The involvement of Nr-CAM in tissue remodeling is also evident in its upregulation during angiogenic remodeling, where new blood vessels are formed from pre-existing ones. maayanlab.cloud This process is fundamental to development, wound healing, and also pathological conditions like tumor growth.
The table below provides an overview of research findings related to Nr-CAM's involvement in tissue remodeling and repair:
| Process | Observation | Significance |
| Dendritic Spine Remodeling | Nr-CAM regulates spine density and excitatory synapses in cortical neurons by interacting with the Sema3F signaling pathway. nih.gov | Nr-CAM plays a role in synaptic plasticity and the refinement of neural circuits. |
| Spinal Cord Injury Repair | Nr-CAM expression is induced in astrocytes after injury and is necessary for glial scar formation. pnas.org | Nr-CAM is involved in the cellular response to injury and wound healing in the central nervous system. |
| Angiogenic Remodeling | Nr-CAM is significantly upregulated in endothelial cells during the formation of capillary-like structures. maayanlab.cloud | Nr-CAM may contribute to the formation of new blood vessels during development and tissue repair. |
| Cerebellar Development | Mice deficient in both L1 and Nr-CAM exhibit severe defects in cerebellar foliation, indicating overlapping functions in tissue morphogenesis. researchgate.netwhiterose.ac.uk | Nr-CAM is important for the proper structural development of the cerebellum. |
Pathophysiological Involvement of Nr Cell Adhesion Molecule
Dysregulation of Nr-cell Adhesion Molecule in Neoplasia and Tumor Progression
The aberrant expression of Nr-CAM has been increasingly identified in numerous malignancies, where it contributes to tumor initiation, progression, and metastasis through various mechanisms.
The expression of Nr-CAM is frequently altered in the tumor microenvironment, with patterns of overexpression or downregulation depending on the specific cancer type and stage. In several cancers, increased Nr-CAM expression is associated with a more aggressive phenotype and poorer prognosis.
Research has demonstrated significant overexpression of Nr-CAM in high-grade astrocytomas, gliomas, and glioblastoma multiforme. nih.gov This overexpression was observed in both tumor tissues and derived cell lines, suggesting its potential as a biomarker for malignant brain tumors. nih.gov Similarly, papillary thyroid carcinomas consistently show considerably higher levels of Nr-CAM protein compared to adjacent normal thyroid tissue. oup.comnih.govnih.gov The expression is predominantly cytoplasmic, with some cases showing additional membranous localization. nih.gov
In colorectal cancer, Nr-CAM protein expression is significantly upregulated in tumor tissues compared to normal tissue. nih.gov Overexpression is particularly associated with advanced stages of the disease. nih.gov Likewise, melanoma and colon carcinoma tissues and cell lines exhibit significant Nr-CAM expression, where it is identified as a target gene of the β-catenin-TCF/LEF-1 pathway, a critical signaling cascade in tumorigenesis. atlasgeneticsoncology.orgmaayanlab.cloud
Conversely, the expression of Nr-CAM can be downregulated in certain cancers. For instance, while well and moderately differentiated pancreatic carcinomas show elevated expression, most poorly differentiated tumors and pancreatic adenocarcinoma cell lines exhibit decreased or no expression of the protein. atlasgeneticsoncology.org In gastric cancer, data from The Cancer Genome Atlas (TCGA) revealed that Nr-CAM expression is much lower in GC tissues in contrast with normal tissues. nih.gov
Prostate cancer presents a more complex picture. While Nr-CAM is overexpressed in prostate cancer cells compared to benign prostate epithelium, particularly in advanced stages, its expression is also transcriptionally regulated by factors like Pax5, which becomes prominent during androgen-independent progression. unmc.edunih.gov
An interesting finding is the identification of an alternatively spliced mRNA of Nr-CAM in several tumors, which is smaller than the transcript found in normal brain tissue. nih.gov This suggests that tumor-specific variants of the Nr-CAM protein may exist. atlasgeneticsoncology.org
Table 1: Altered Expression of Nr-CAM in Various Cancers
| Cancer Type | Expression Pattern | Associated Findings | References |
|---|---|---|---|
| Brain Tumors (Glioblastoma, Astrocytoma, Glioma) | Overexpression | Potential as a novel marker for brain tumor detection. nih.gov Not due to gene amplification. nih.govatlasgeneticsoncology.org | nih.govatlasgeneticsoncology.org |
| Papillary Thyroid Carcinoma | Overexpression | Significantly higher in tumors compared to normal tissue. oup.comnih.govnih.gov Potential diagnostic marker. oup.comnih.gov | oup.comnih.govnih.gov |
| Colorectal Cancer | Upregulation/Overexpression | Significantly upregulated in CRC tissues. nih.gov Overexpression associated with advanced disease. nih.gov Target of Wnt/β-catenin pathway. nih.govmaayanlab.cloud | nih.govmaayanlab.cloud |
| Melanoma | High Expression | Expressed in advanced stages. atlasgeneticsoncology.orgaacrjournals.org Target of β-catenin signaling. atlasgeneticsoncology.orgmaayanlab.cloudaacrjournals.org | atlasgeneticsoncology.orgmaayanlab.cloudaacrjournals.org |
| Pancreatic Cancer | Dysregulated | Elevated in well/moderately differentiated carcinomas; decreased in poorly differentiated tumors. atlasgeneticsoncology.org | atlasgeneticsoncology.org |
| Gastric Cancer | Lower Expression | Lower in GC tissues compared to normal tissues. nih.gov | nih.gov |
| Prostate Cancer | Upregulation | Significantly upregulated in PCa cells, especially in advanced stages. nih.gov Highly expressed during AR-independent progression. unmc.edu | unmc.edunih.gov |
| Hepatocellular Carcinoma | High Expression | Associated with metastasis and poor prognosis. csic.esnih.gov | csic.esnih.gov |
A growing body of evidence indicates that Nr-CAM is a key player in promoting tumor cell invasion and metastasis. Its expression is often correlated with the acquisition of a more motile and invasive phenotype in cancer cells.
In colorectal cancer, Nr-CAM overexpression is significantly associated with both nodal and distant metastasis, as well as vascular invasion. nih.gov Studies have shown that ectopic expression of Nr-CAM in fibroblasts enhances cell motility. maayanlab.cloud
Research on hepatocellular carcinoma (HCC) has identified high Nr-CAM expression in liver cancer stem cells (LCSCs) as a crucial factor for invasion and migration, leading to metastasis. csic.esnih.gov Mechanistically, Nr-CAM activates the epithelial-mesenchymal transition (EMT) and metastasis-related matrix metalloproteinases (MMPs) through the MACF1-mediated β-catenin signaling pathway in LCSCs. csic.es Inhibition of Nrcam expression in these cells effectively blocks HCC metastasis in vivo. csic.esnih.gov
In prostate cancer, particularly in the aggressive androgen-receptor (AR)-independent form, Nr-CAM mediates a direct interaction between cancer cells and intra-tumoral nerves within metastatic sites, thereby promoting the growth and survival of the cancer cells. unmc.edu
Furthermore, the shedding of the Nr-CAM ectodomain by metalloproteases into the tumor microenvironment can stimulate cell motility. aacrjournals.orgnih.govresearchgate.net This shed ectodomain can act in an autocrine fashion, binding to integrins or Nr-CAM on the cell surface to activate signaling pathways that promote invasion. researchgate.net For example, in melanoma cells, Nr-CAM forms a complex with α4β1 integrins, mediating heterophilic adhesion with extracellular matrix receptors and enhancing motility. oup.comaacrjournals.org Suppression of Nr-CAM levels in melanoma cells inhibits their adhesive and tumorigenic capacities. atlasgeneticsoncology.orgaacrjournals.orgresearchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Recent studies have highlighted the involvement of Nr-CAM in this process.
Gene expression analyses have revealed that Nr-CAM is significantly upregulated in endothelial cells during angiogenic remodeling. maayanlab.cloud It has also been identified in endothelial cells within an in vitro angiogenesis model, suggesting a direct role in the formation of new blood vessels. nih.gov This is further supported by the observation that the shed ectodomain of N-cadherin, another cell adhesion molecule, can stimulate angiogenesis in vivo. aacrjournals.org While this is not direct evidence for Nr-CAM, the similar shedding mechanism of cell adhesion molecules suggests a potential parallel function.
In the context of tumor vasculature, the high expression of Nr-CAM in endothelial cells within tumors could contribute to the establishment and maintenance of the tumor blood supply, thereby facilitating tumor growth and providing a route for metastatic dissemination. maayanlab.cloudnih.gov For instance, in hepatocellular carcinoma, the high expression of NrCAM in endothelial cells is thought to contribute to vascular invasion and metastasis. nih.gov
Nr-CAM has been shown to modulate cancer cell survival by protecting them from apoptosis and contributing to drug resistance, thereby promoting tumor persistence and recurrence.
Studies have demonstrated that Nr-CAM expression in fibroblasts can inhibit cell death induced by serum starvation. aacrjournals.org This pro-survival effect is mediated through the constitutive activation of the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. oup.comnih.govaacrjournals.org The shed ectodomain of Nr-CAM is also capable of activating these survival pathways. aacrjournals.org
In the context of drug resistance, overexpression of Nr-CAM in advanced colorectal cancer has been associated with a lack of benefit from 5-fluorouracil-based chemotherapy. nih.gov This suggests that Nr-CAM may serve as a predictive marker for non-beneficence to certain chemotherapeutic agents. nih.gov
In highly aggressive, androgen-independent prostate cancer, which is often resistant to taxane (B156437) therapies, the Pax5/Nr-CAM functional axis is implicated in therapy resistance. unmc.eduunmc.edu Depletion of Pax5, which regulates Nr-CAM, disrupts neurite-mediated cellular communication and sensitizes these cancer cells to docetaxel (B913) therapy. unmc.eduunmc.edu This suggests that targeting the Nr-CAM pathway could be a strategy to overcome drug resistance in this challenging form of prostate cancer. unmc.eduunmc.edu
Table 2: Research Findings on Nr-CAM's Role in Cancer Progression
| Aspect of Cancer Progression | Research Finding | Cancer Type | References |
|---|---|---|---|
| Invasion and Metastasis | Overexpression associated with nodal and distant metastasis. | Colorectal Cancer | nih.gov |
| High expression in cancer stem cells promotes invasion and migration. | Hepatocellular Carcinoma | csic.esnih.gov | |
| Mediates interaction with nerves at metastatic sites. | Prostate Cancer | unmc.edu | |
| Shed ectodomain stimulates cell motility. | Melanoma | aacrjournals.orgnih.gov | |
| Angiogenesis | Upregulated in endothelial cells during angiogenic remodeling. | General | maayanlab.cloud |
| Highly expressed in endothelial cells within tumors. | Hepatocellular Carcinoma | nih.gov | |
| Cell Survival | Inhibits serum starvation-induced apoptosis via ERK and Akt pathways. | Fibroblasts (model) | aacrjournals.org |
| Drug Resistance | Overexpression associated with non-beneficence to 5-fluorouracil. | Colorectal Cancer | nih.gov |
This compound in Inflammatory and Autoimmune Disorders
Beyond its role in cancer, Nr-CAM is also implicated in the pathophysiology of inflammatory and autoimmune diseases, where it contributes to chronic inflammation and the recruitment of immune cells.
Nr-CAM's involvement in inflammatory conditions is exemplified by its role in chronic inflammatory demyelinating polyradiculoneuropathy (CIDP), an autoimmune disorder affecting the peripheral nervous system. jensenlab.org In CIDP, the immune system attacks the myelin sheath of peripheral nerves, leading to demyelination. jensenlab.org Nr-CAM, along with other molecules at the nodes of Ranvier, is crucial for maintaining the normal structure and function of these nodes, which are essential for nerve impulse conduction. jensenlab.orgfrontiersin.org The disruption of Nr-CAM and other nodal proteins by the inflammatory process contributes to the pathology of CIDP. jensenlab.org
In Graves' disease, another autoimmune disorder affecting the thyroid, Nr-CAM expression is significantly upregulated in CD4+ T cells of patients. nih.govtandfonline.com This upregulation is linked to the differentiation of Th1 cells, a key event in the pathogenesis of Graves' disease. nih.govtandfonline.com Specifically, the long non-coding RNA RUNX1-IT1 regulates the transcription of Nr-CAM, which in turn influences the expression of important Th1 factors like T-bet and CXCL10. nih.govtandfonline.com This suggests that Nr-CAM plays a role in modulating the immune response and contributing to the chronic inflammation characteristic of this disease.
Furthermore, a study on autoimmune retinopathy (AIR), an inflammation-mediated retinopathy, found that levels of Nr-CAM were depleted in the vitreous of patients. researchgate.netnih.gov This suggests a potential role for Nr-CAM as a biomarker in this rare autoimmune condition. researchgate.netnih.gov
Role in Autoimmune Disease Pathogenesis
The involvement of the this compound (L1CAM) in autoimmune diseases is an area of growing research, with significant findings in conditions like Systemic Lupus Erythematosus (SLE) and Multiple Sclerosis (MS), the latter of which will be discussed in detail separately.
In Systemic Lupus Erythematosus, a complex autoimmune disease, genetic studies have identified the Xq28 region, which contains the L1CAM gene, as a risk locus. nih.gov Meta-analyses of genome-wide association studies (GWAS) have pointed to an association between the L1CAM-MECP2 region and SLE in Asian cohorts. sciety.org These findings suggest that genetic variants in or near the L1CAM gene may contribute to the susceptibility to SLE. nih.govsciety.org The inflammatory response is a key component of atrial fibrillation development, and L1CAM has been identified as a significant regulator of inflammation and immunity, potentially by modulating the trafficking of dendritic cells and the response to pro-inflammatory T cells. nih.gov
While the direct mechanistic role of L1CAM in SLE pathogenesis is still being elucidated, its established functions in cell migration and immune cell interactions provide a basis for its potential contribution. For instance, L1CAM is known to regulate the transendothelial migration of dendritic cells, a process critical in initiating and propagating autoimmune responses. nih.gov
This compound in Neurological and Neurodegenerative Conditions
L1CAM is significantly implicated in the pathophysiology of Alzheimer's disease (AD). Research indicates that L1CAM directly interacts with amyloid-beta (Aβ), the peptide that forms the characteristic plaques in the brains of AD patients. mdpi.comresearchgate.net The extracellular domain of L1CAM has been shown to bind to Aβ, thereby reducing its aggregation. researchgate.net Overexpression of L1CAM in mouse models of AD led to a decrease in Aβ plaque load, reduced levels of the toxic Aβ42 peptide, and ameliorated astrogliosis. researchgate.net
Furthermore, L1CAM appears to facilitate the clearance of Aβ through autophagy. mdpi.comnih.gov It interacts with key autophagy-related proteins, and Aβ bound to L1CAM is subsequently transported to the autophagosome for elimination. mdpi.comnih.gov A 70 kDa cleavage product of L1 (L1-70) has been shown to form a complex that can activate microglia, contributing to the clearance of Aβ plaques. researchgate.net
Beyond its direct interaction with Aβ, L1CAM also influences other pathological aspects of AD. For example, it can reduce the expression of histone deacetylase 2 (HDAC2), an enzyme that is elevated in AD and contributes to the impairment of synaptic plasticity and cognitive function. nih.gov The use of L1CAM-captured neuron-derived extracellular vesicles (EVs) from blood plasma is a promising avenue for biomarker development. nih.govnih.gov These vesicles contain pathogenic proteins associated with AD, such as Aβ and phosphorylated tau, and their levels may reflect the disease state. mdpi.comoup.com
Table 1: Research Findings on L1CAM in Alzheimer's Disease
| Research Finding | Model/System Used | Key Outcome | Citation(s) |
| Direct Binding to Aβ | In vitro binding assays, AD mouse models | L1CAM binds to Aβ (but not APP) and reduces its aggregation. | researchgate.net |
| Reduction of AD Pathology | AD mouse models (AAV-L1 injection) | Decreased Aβ plaque load, reduced Aβ42 levels, and less astrogliosis. | researchgate.net |
| Facilitation of Aβ Clearance | In vitro and AD mouse models | L1CAM interacts with autophagy proteins (LC3, ATG12) to carry Aβ to autophagosomes for degradation. | mdpi.comnih.gov |
| Modulation of Epigenetics | Cultured neurons, AD mouse models | L1CAM administration reduces HDAC2 mRNA and protein levels, potentially ameliorating epigenetic blockade of synaptic genes. | nih.gov |
| Biomarker Potential | Human plasma/CSF | L1CAM-positive extracellular vesicles contain AD-related proteins (Aβ, p-tau) and may serve as biomarkers. | nih.govnih.govmdpi.com |
In multiple sclerosis (MS), a chronic autoimmune disease characterized by neuroinflammation and demyelination, L1CAM plays a dual role in the crosstalk between the immune and nervous systems. nih.gov L1CAM is expressed on both central nervous system axons and on immune T cells that infiltrate the brain and spinal cord. nih.gov
L1CAM-positive extracellular vesicles (EVs) are also being investigated as potential fluid biomarkers in MS. frontiersin.orgfrontiersin.org These vesicles, believed to be derived from neural cells, can be isolated from blood and may carry cargo that reflects the underlying pathological processes in the central nervous system. frontiersin.orgresearchgate.net For instance, studies have measured synaptic proteins within L1CAM-positive EVs from MS patients, finding lower levels of synaptophysin and synaptopodin compared to healthy controls, which may indicate synaptic loss. quanterix.com
The involvement of L1CAM extends to a range of psychiatric disorders, where its role in neurodevelopment is particularly relevant. mdpi.com
Schizophrenia: Genetic association studies have identified polymorphisms in the L1CAM gene that may confer a predisposition to schizophrenia, with some findings suggesting a specific role in male patients. nih.govfoliamedica.bg Consistent with a neurodevelopmental hypothesis of schizophrenia, postmortem studies have found decreased protein levels of L1CAM in the dorsolateral prefrontal cortex of individuals with the disorder. sciety.org
Autism Spectrum Disorder (ASD): In ASD, transcriptomic analyses of maternal immune activation mouse models—a known environmental risk factor for ASD—identified L1CAM deficiency as a potential key driver of axonal dysfunction and associated social deficits. mit.edu Furthermore, the analysis of L1CAM-captured extracellular vesicles from the serum of children with ASD has revealed altered profiles of RNAs and proteins. nih.govresearchgate.netnih.gov These vesicles showed differential expression of numerous mRNAs, lncRNAs, and miRNAs, many of which are related to neuronal function and glycan metabolism, suggesting they could serve as potential biomarkers. nih.govscispace.com
Other Psychiatric Conditions: Rare and damaging missense variants in the L1CAM gene have been identified in patients with childhood-onset psychosis, suggesting a contribution to severe, early-onset psychiatric illness. brunel.ac.uk In bipolar disorder, the miRNA cargo of L1CAM-positive EVs is being explored as a liquid biopsy to reflect brain-specific gene expression changes, with studies showing that miRNA signatures from these vesicles are more closely associated with clinical features than those from bulk EV populations. medrxiv.org
Table 2: L1CAM Association with Psychiatric Disorders
| Disorder | Type of Evidence | Key Finding | Citation(s) |
| Schizophrenia | Genetic Association / Proteomics | Polymorphisms in the L1CAM gene are associated with schizophrenia; protein levels are decreased in postmortem brain tissue. | sciety.orgnih.govfoliamedica.bg |
| Autism Spectrum Disorder | Animal Models / Transcriptomics | L1CAM deficiency identified as a potential mediator of axonal dysfunction; L1CAM-EVs show altered molecular profiles. | mit.edunih.govresearchgate.netnih.gov |
| Bipolar Disorder | Biomarker Study (miRNA) | miRNA profiles in L1CAM-positive EVs are associated with clinical features of the disorder. | medrxiv.org |
| Childhood-Onset Psychosis | Genetic (Case Study) | Rare damaging missense variants in L1CAM identified in two patients. | brunel.ac.uk |
This compound in Other Disease Contexts (e.g., Fibrotic Disorders)
Recent evidence suggests a role for L1CAM beyond the nervous system, including in the pathogenesis of fibrotic disorders. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction.
In the context of pulmonary fibrosis, a study using a cell model found that L1CAM expression was upregulated in human fetal lung fibroblasts treated with transforming growth factor-β1 (TGF-β1), a key pro-fibrotic cytokine. tandfonline.comconsensus.app The study further identified a circular RNA, circ_0035796, that acts as a sponge for microRNA-150-5p, which in turn regulates L1CAM expression. tandfonline.com Depletion of this circular RNA or silencing of L1CAM attenuated the TGF-β1-induced fibrotic responses, including cell proliferation, migration, and collagen production. tandfonline.com
L1CAM has also been implicated in cardiac fibrosis. nih.gov Its expression is linked to endothelial-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype, contributing to fibrosis. nih.govresearchgate.net In a model of cardiotoxicity, persistent DNA damage in vascular endothelial cells was associated with a fibrotic phenotype and the co-localization of L1CAM in the nucleus, suggesting its involvement in the fibrotic response to tissue injury. researchgate.net
Experimental and Computational Methodologies for Nr Cell Adhesion Molecule Research
In Vivo Animal Models for Nr-cell Adhesion Molecule Functional Analysis
To understand the comprehensive physiological and pathological roles of Nr-CAM, it is essential to study its function within the context of a whole, living organism. Animal models, particularly genetically modified ones, are invaluable for this purpose.
Genetically modified organisms, especially mice, have become a cornerstone of functional genomics research. nih.gov The ability to manipulate the mouse genome through techniques like CRISPR/Cas9 and embryonic stem (ES) cell technology allows for the creation of specific models to study gene function. nih.govnih.govbiocytogen.com
Knockout (KO) models: In these models, the gene for Nr-CAM is inactivated or "knocked out." By observing the resulting phenotype, researchers can infer the normal function of the gene. These models are crucial for understanding the consequences of a complete loss of Nr-CAM function. nih.govbiocytogen.com
Knock-in (KI) models: These models involve replacing the endogenous Nr-CAM gene with a modified version. This could be a human version of the gene to create a "humanized" mouse model or a version containing a specific mutation associated with a human disease. nih.govmdpi.com This allows for the study of specific protein variants and their impact on function.
Transgenic models: In these models, a foreign gene (transgene) for Nr-CAM is introduced into the genome. This is often used to study the effects of overexpressing the protein. nih.gov
These genetically engineered mouse models are powerful tools for dissecting the role of Nr-CAM in complex processes such as nervous system development, axon guidance, and the progression of diseases like cancer in a living system. nih.govgenecards.org They bridge the gap between in vitro findings and their physiological relevance, providing critical insights that can inform our understanding of human health and disease. nih.gov
Conditional Gene Manipulation Strategies
The functional investigation of the this compound (Nr-CAM) in complex biological systems, particularly within the nervous system, has been significantly advanced by conditional gene manipulation strategies. These techniques allow for the spatial and temporal control of gene expression, circumventing issues like embryonic lethality that can occur with traditional knockout models and enabling the study of gene function in specific cell types or at particular developmental stages. wikipedia.orgelifesciences.org
One of the most powerful approaches involves the Cre-Lox recombination system. wikipedia.org Researchers have developed conditional, inducible Nr-CAM mutant mice by flanking critical exons of the Nrcam gene with LoxP sites (NrCAMflox/flox). oup.comresearchgate.netcyagen.com These mice are then crossed with other lines that express Cre recombinase under the control of a cell-type-specific or inducible promoter. nih.gov For instance, to study Nr-CAM's role specifically in cortical pyramidal neurons during adolescence, NrCAMflox/flox mice have been intercrossed with NexCre-ERT2 mice. oup.comresearchgate.net In this model, the Cre recombinase is fused to a modified estrogen receptor ligand-binding domain, and its nuclear translocation and subsequent recombination activity are induced by the administration of tamoxifen. oup.com This strategy allows for the deletion of Nr-CAM in a temporally regulated manner in postmitotic pyramidal neurons. oup.comresearchgate.net Similarly, to investigate the proteolytic processing of Nr-CAM by its sheddase ADAM10, neurons from floxed ADAM10 (ADAM10fl/fl) mice have been infected with a lentivirus encoding Cre recombinase, leading to a conditional knockout of ADAM10 and allowing for the specific analysis of its impact on Nr-CAM cleavage. nih.gov
Another key technology for gene manipulation is the CRISPR-Cas9 system. nih.gov While specific published applications of CRISPR-Cas9 for generating Nr-CAM knockout cell lines are emerging, the technology offers a precise and efficient method for gene editing. researchgate.netresearchgate.netpnas.org The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break, leading to gene inactivation through non-homologous end joining or allowing for precise edits via homology-directed repair. nih.govnih.gov This method has been used to deplete Nr-CAM from astrocytes or neurons to study its role in synapse formation. researchgate.net CRISPR screens have also been performed to identify genes, including NRCAM, that are involved in cellular responses to various compounds. thebiogrid.org
These conditional and targeted gene manipulation technologies are indispensable for dissecting the multifaceted roles of Nr-CAM in neural development, synaptic plasticity, and disease.
Table 1: Examples of Conditional Mouse Models in Nr-CAM Research This table is interactive. You can sort and filter the data.
| Model | Gene Targeted | Promoter/Inducer | Research Focus | Reference |
|---|---|---|---|---|
| NexCre-ERT2:NrCAMflox/flox | Nr-CAM | Nex1 (pyramidal neurons) / Tamoxifen | Role of Nr-CAM in spine pruning during adolescence. | oup.com, researchgate.net |
| ADAM10fl/fl + Cre-lentivirus | ADAM10 | Ubiquitous (in vitro) | Role of ADAM10 in Nr-CAM shedding. | nih.gov |
| Nr-CAM Null (Knockout) | Nr-CAM | Germline deletion | Mediolateral retinocollicular axon targeting. | researchgate.net, plos.org |
Xenograft and Humanized Mouse Models for this compound-Related Disease Studies
Xenograft models, which involve transplanting human cells or tissues into immunocompromised host animals, are a cornerstone of translational research, particularly in oncology, to study the role of specific human proteins in a living system. mdpi.com For Nr-CAM, which is overexpressed in several cancers, including colorectal, pancreatic, and papillary thyroid carcinomas, xenograft models are crucial for investigating its role in tumor progression, metastasis, and response to therapy. nih.govatlasgeneticsoncology.org
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly valuable as they better retain the characteristics of the original human tumor. nih.gov A study on hepatocellular carcinoma (HCC) utilized a PDX model to investigate the role of Nr-CAM in metastasis. nih.gov Human HCC tissues from patients with and without metastasis were implanted into NOD/SCID mice, demonstrating that Nr-CAM mediates intra-hepatic and lung metastasis by enhancing the ability of liver cancer stem cells to escape from the primary tumor into the bloodstream. nih.gov
In addition to murine models, the chick chorioallantoic membrane (CAM) model serves as a well-established and rapid alternative for studying tumor angiogenesis, invasion, and metastasis. nih.govpreprints.org The highly vascularized CAM supports the growth of grafted tumor cells, making it a powerful platform for in vivo studies. nih.gov Given Nr-CAM's role in cell motility and invasion in cancers like melanoma and colon cancer, the CAM model offers a versatile system to screen the effects of Nr-CAM expression levels or potential inhibitors on tumor cell behavior. atlasgeneticsoncology.orgpreprints.org While specific studies using the CAM model to investigate Nr-CAM were not detailed in the provided context, its application for various cancer cell lines, including those known to overexpress Nr-CAM, is a common practice. preprints.org
Humanized mouse models, which are immunodeficient mice engrafted with functional human immune cells or tissues, provide a more sophisticated platform. While specific applications for Nr-CAM research are not yet widely published, these models would be invaluable for studying the interplay between Nr-CAM-expressing tumor cells and the human immune system, or for investigating Nr-CAM's role in autoimmune disorders.
Table 2: Xenograft Models in Cancer Research Relevant to Nr-CAM This table is interactive. You can sort and filter the data.
| Model Type | Host Animal | Tumor/Cell Source | Research Application for Nr-CAM | Reference |
|---|---|---|---|---|
| Patient-Derived Xenograft (PDX) | NOD/SCID Mouse | Human Hepatocellular Carcinoma (HCC) tissue | Investigating the role of Nr-CAM in HCC metastasis. | nih.gov |
| Subcutaneous Xenograft | Nude Mouse | Human Colorectal Cancer Cell Lines | Studying Nr-CAM as a prognostic marker and therapeutic target. | nih.gov |
Biophysical and Biochemical Techniques for this compound Characterization
Single-Molecule Force Spectroscopy and Atomic Force Microscopy for Adhesion Strength Measurement
Understanding the adhesive function of Nr-CAM at a fundamental level requires quantifying the biophysical forces that mediate its interactions. Single-molecule force spectroscopy (SMFS), often performed using an atomic force microscope (AFM), is a powerful technique for measuring the binding strength and kinetics of individual molecular bonds. nih.govnih.gov The method involves functionalizing an AFM cantilever tip and a substrate with the interacting molecules of interest. The tip is brought into contact with the surface to allow bonds to form, and then retracted, measuring the force required to rupture the bond. nih.gov
While direct SMFS studies on human Nr-CAM are not extensively documented in the provided sources, research on its close homolog in Aplysia californica, apCAM, provides a clear example of the methodology's utility. purdue.edu Using AFM-based SMFS, researchers provided the first direct evidence of homophilic (apCAM-apCAM) binding in a trans configuration (between opposing cells). purdue.edu The study revealed that, like other neural cell adhesion molecules, apCAM forms two distinct types of bonds with different kinetic and structural properties. purdue.edu By analyzing the force-loading rate data, the potential energy landscape of the interaction can be mapped, revealing details about the dissociation process, such as the presence of single or multiple energy barriers. nih.gov
This approach could be applied to human Nr-CAM to:
Quantify the rupture force of homophilic Nr-CAM bonds.
Measure the adhesion strength of heterophilic interactions between Nr-CAM and its various binding partners, such as TAG-1, F3/contactin (B1178583), and neurofascin. molbiolcell.org
Determine how factors like post-translational modifications or the binding of cytoplasmic partners (e.g., ankyrin) modulate the adhesion strength of Nr-CAM. plos.org
These biophysical measurements provide critical data that link molecular structure to cellular function, explaining how Nr-CAM contributes to stable cell-cell contacts and mechanotransduction in the nervous system. molbiolcell.org
Surface Plasmon Resonance and Microscale Thermophoresis for Ligand Binding Kinetics
To complement the force measurements from AFM, techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are employed to determine the kinetics and affinity of molecular interactions in solution, without the need for mechanical force application.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time binding events on a sensor surface. In a typical experiment, a purified Nr-CAM protein (the ligand) is immobilized on a sensor chip, and a potential binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. By monitoring this signal over time, one can determine the association rate (k_on) and dissociation rate (k_off) of the interaction. The equilibrium dissociation constant (K_d), a measure of binding affinity, is then calculated as the ratio of k_off to k_on.
Microscale Thermophoresis (MST) is a powerful technique that measures binding affinity by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. mdpi.com One of the interacting partners is fluorescently labeled. The movement of the labeled molecule changes upon binding to an unlabeled partner due to differences in size, charge, or solvation shell. mdpi.com By titrating a constant concentration of the labeled molecule with varying concentrations of the unlabeled partner, a binding curve can be generated to determine the K_d. oup.com Recent advancements in MST also allow for the simultaneous measurement of kinetic rates (k_on and k_off) from the same experiment, providing a comprehensive view of the binding event. uni-muenchen.denih.govemergence-of-life.de
These methods are ideally suited to characterize the diverse interactions of Nr-CAM. For example, they could be used to precisely quantify the binding affinities between Nr-CAM and its various extracellular ligands or to study how different Nr-CAM isoforms or mutations associated with disease affect these interactions.
Table 3: Illustrative Binding Kinetics Data for Nr-CAM Interactions (Hypothetical) This table presents hypothetical data to illustrate the results obtainable from SPR or MST experiments. Actual values would require experimental determination.
| Nr-CAM Domain | Binding Partner | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Technique |
|---|---|---|---|---|---|
| Extracellular Domain | F3/Contactin | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 | SPR |
| Extracellular Domain | TAG-1 | 3.0 x 10⁴ | 5.0 x 10⁻⁴ | 16.7 | MST |
| Cytoplasmic Domain | Ankyrin-G | 8.0 x 10⁵ | 1.2 x 10⁻² | 15.0 | SPR |
Co-Immunoprecipitation and Mass Spectrometry for Interaction Proteomics
Identifying the full spectrum of proteins that interact with Nr-CAM is essential for understanding its function as part of larger molecular complexes. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is the gold-standard technique for discovering and validating protein-protein interactions in a cellular context. nih.govcreative-proteomics.com
The Co-IP procedure involves using an antibody specific to Nr-CAM to capture it from a cell or tissue lysate. nih.gov Proteins that are endogenously bound to Nr-CAM are "co-precipitated" along with it. creative-proteomics.com After washing away non-specific binders, the entire protein complex is eluted. The proteins within this complex are then separated, typically by gel electrophoresis, and identified using high-resolution mass spectrometry. nih.govnih.gov MS analysis determines the mass-to-charge ratio of peptides from the proteins, which are then matched to protein sequence databases to definitively identify the interacting partners. creative-proteomics.com
This approach has been successfully used to:
Identify Nr-CAM as a substrate for the metalloprotease ADAM10. nih.govembopress.org
Discover that Nr-CAM is part of a receptor complex for Semaphorin3F, which includes Neuropilin-2 and the scaffold protein SAP102. researchgate.net
Confirm interactions with cytoskeletal linker proteins like ankyrins, which connect Nr-CAM to the underlying actin cytoskeleton. plos.org
Uncover novel interactions by performing proteomic analysis on specific cellular compartments, such as neuron-astrocyte junctions. researchgate.net
Interaction proteomics provides a systems-level view of Nr-CAM's molecular environment, revealing the signaling pathways and cellular structures it influences. researchgate.net
Table 4: Selected Nr-CAM Interacting Proteins Identified by Co-IP/MS This table is interactive. You can sort and filter the data.
| Interacting Protein | Cellular Context | Functional Implication | Reference |
|---|---|---|---|
| ADAM10 | Primary Neurons | Proteolytic shedding of Nr-CAM ectodomain. | nih.gov, embopress.org |
| Ankyrin | HEK293 cells, Brain tissue | Linking Nr-CAM to the actin cytoskeleton. | plos.org |
| Neuropilin-2 (Npn2) | Cortical Neurons | Component of the Sema3F receptor complex for spine pruning. | researchgate.net |
| SAP102 | Cortical Neurons | PDZ scaffold protein in the Sema3F receptor complex. | researchgate.net |
Flow Cytometry and Immunohistochemistry for Expression Profiling
Determining where and when Nr-CAM is expressed is fundamental to understanding its biological role. Immunohistochemistry (IHC) and flow cytometry are two complementary techniques used for this purpose.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of Nr-CAM protein within tissues. sigmaaldrich.com It involves using an antibody that specifically binds to Nr-CAM, followed by a detection system that generates a colored or fluorescent signal at the site of the antibody-antigen reaction. abcam.com This allows for the microscopic examination of Nr-CAM expression in the context of tissue architecture. sigmaaldrich.com IHC studies have been instrumental in profiling Nr-CAM expression in both health and disease.
Key findings from IHC analyses include:
In Normal Tissues: High expression of Nr-CAM is observed in the central nervous system, particularly in the cerebrum. abcam.comproteinatlas.org It is also found in specific neuronal tracts and neuropilar regions during development. atlasgeneticsoncology.org In normal thyroid tissue, staining is minimal and restricted to the apical pole of some thyrocytes. nih.gov
In Cancer: Significant upregulation of Nr-CAM protein is a common finding in various malignancies. Studies have shown intense Nr-CAM immunoreactivity in papillary thyroid carcinomas, colorectal cancers, and gliomas, where its expression is often correlated with tumor grade and poor prognosis. nih.govatlasgeneticsoncology.orgnih.gov In papillary thyroid cancer, staining is diffuse in the cytoplasm and sometimes on the cell membrane, in stark contrast to the limited expression in normal thyroid tissue. nih.gov In colorectal cancer, nearly all tumor samples are immunoreactive for Nr-CAM, while matched normal tissue shows minimal expression. nih.gov
Flow Cytometry is a technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. When used for expression profiling, cells are labeled with a fluorescently tagged antibody against a cell surface protein like Nr-CAM. The instrument then quantifies the fluorescence intensity of thousands of individual cells, providing quantitative data on the percentage of cells expressing the protein and the relative amount of protein per cell. While IHC provides spatial context, flow cytometry offers high-throughput quantification of protein expression on a single-cell basis. It is particularly useful for analyzing cell suspensions, such as cultured cells, blood samples, or dissociated tissues, and for verifying the efficiency of genetic manipulations like Cre-lox mediated knockout at the protein level. elifesciences.org
Advanced Imaging Modalities in this compound Research
Advanced imaging techniques are crucial for understanding the subcellular localization, dynamics, and structural details of the this compound (Nr-CAM). These methods provide insights into its role in complex biological processes such as axon guidance and synapse formation.
Confocal microscopy is a fundamental tool for visualizing the distribution of Nr-CAM in tissues and cells. By optically sectioning the sample, it provides high-resolution images of Nr-CAM's localization. For instance, studies have used confocal imaging to show Nr-CAM's presence in the nerve fiber layer, optic nerve, and inner plexiform layer of the retina. plos.org It has also been instrumental in demonstrating the co-localization of Nr-CAM with other molecules, such as L1, and its recruitment of ankyrinG to the cell membrane in transfected HEK293 cells. plos.org In the developing mouse forebrain, confocal microscopy has revealed Nr-CAM's prominence in the dorsal thalamus, intermediate zone, and cortical plate. jneurosci.org Furthermore, this technique has been used to visualize Nr-CAM in dendritic spines and to study its association with other proteins like Neuropilin-2 (Npn-2) in cortical neurons. nih.govoup.com
Multi-photon microscopy, a nonlinear optical technique, offers advantages for imaging deep within living tissues with reduced phototoxicity and scattering compared to confocal microscopy. edmundoptics.euevidentscientific.com This makes it particularly suitable for studying the dynamics of Nr-CAM in real-time within its native environment, such as the brain. edmundoptics.eunih.gov While specific studies detailing the application of multi-photon microscopy to Nr-CAM dynamics are emerging, its capability to visualize cellular interactions deep within tissues, as demonstrated in studies of thymocyte-stromal cell interactions, highlights its potential for observing real-time Nr-CAM-mediated adhesion events in vivo. nih.gov
A comparison of these two techniques is presented in the table below:
| Feature | Confocal Microscopy | Multi-Photon Microscopy |
| Principle | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Uses non-linear excitation, where two or more photons are absorbed simultaneously, confining excitation to the focal volume. evidentscientific.com |
| Resolution | High spatial resolution. | Similar or slightly better resolution than confocal, with significantly reduced out-of-focus fluorescence. nih.gov |
| Imaging Depth | Limited by light scattering, typically up to ~100µm in scattering tissue. edmundoptics.eu | Deeper tissue penetration (up to several hundred micrometers) due to the use of longer wavelength excitation light which scatters less. edmundoptics.euevidentscientific.com |
| Phototoxicity | Can cause phototoxicity and photobleaching throughout the light cone. | Phototoxicity and photobleaching are confined to the focal plane, increasing cell viability for live imaging. evidentscientific.comnih.gov |
| Applications for Nr-CAM | Localization in fixed tissues (e.g., retina, cortex), co-localization with other proteins, visualization of protein recruitment. plos.orgjneurosci.orgnih.gov | Live-cell imaging of Nr-CAM dynamics, real-time visualization of adhesion events in deep tissues. nih.gov |
To overcome the diffraction limit of conventional light microscopy, super-resolution techniques are employed to visualize the nanoscale organization of Nr-CAM. operamedphys.org These methods, including Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, can achieve resolutions down to 20-50 nanometers. nih.govnih.govfsu.edu
STORM and PALM are single-molecule localization microscopy (SMLM) techniques. operamedphys.orgnih.gov They rely on the stochastic activation and subsequent localization of individual photo-switchable fluorophores to reconstruct a super-resolved image. nih.govabberior.rocks These methods are ideal for examining the precise arrangement of Nr-CAM molecules within cellular structures, such as at synaptic junctions or in adhesion complexes. operamedphys.orgspringernature.com For example, STORM has been used to study the nanoscale organization of proteins like CD47 in human erythrocytes and to visualize interactions between cellular structures like mitochondria and microtubules. nih.govnih.gov
STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. operamedphys.orgibidi.com This technique is well-suited for imaging the nanoscale distribution of Nr-CAM in both fixed and living cells. operamedphys.org
These super-resolution techniques have been instrumental in revealing the intricate organization of synaptic proteins and are poised to provide unprecedented detail about how Nr-CAM is organized at the nanoscale to mediate cell adhesion and signaling. operamedphys.orgspringernature.com
Live-cell imaging allows for the direct observation of dynamic cellular processes, including Nr-CAM-mediated adhesion events. nih.gov By fluorescently tagging Nr-CAM or its binding partners, researchers can track their movement and interactions in real time. Techniques like fluorescence recovery after photobleaching (FRAP) can be used to study the mobility and dynamics of Nr-CAM within the cell membrane. operamedphys.orgmolbiolcell.org
For instance, live-cell imaging has been used to observe the retrograde movement of Nr-CAM coupled to the actin cytoskeleton upon ligand binding, providing insights into the mechanics of growth cone guidance. molbiolcell.org Furthermore, tracking fluorescently labeled adhesion molecules has revealed the link between adhesion dynamics and the saltatory movement of migrating neurons. nih.gov These approaches are critical for understanding the temporal and spatial regulation of Nr-CAM function during processes like neuronal migration and axon pathfinding.
Determining the three-dimensional structure of Nr-CAM's functional domains is essential for understanding its molecular mechanisms.
X-ray crystallography has been a key technique for determining the high-resolution atomic structures of proteins. The process involves crystallizing the protein of interest and then analyzing the diffraction pattern of X-rays passed through the crystal. This method has been successfully applied to other L1 family members, like neurofascin, revealing a horseshoe-shaped conformation of the N-terminal Ig-like domains that is crucial for homophilic adhesion. nih.gov While a full-length crystal structure of Nr-CAM is yet to be determined, the structure of the olfactomedin domain of gliomedin, which interacts with Nr-CAM, has been solved, providing insights into their interaction at the nodes of Ranvier. desy.de
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural analysis, particularly for large and flexible protein complexes that are difficult to crystallize. anu.edu.au This technique involves flash-freezing purified proteins in a thin layer of vitreous ice and then imaging them with an electron microscope. anu.edu.au Cryo-EM has been used to visualize the structure of the L1 family member L1 and has provided structural information on the ankyrin complex, which interacts with Nr-CAM. pdbj.orgresearchgate.net Rotary-shadowing electron microscopy, a related technique, has been used to visualize the elongated structure of Nr-CAM molecules. researchgate.net
These structural biology techniques provide a detailed blueprint of Nr-CAM's domains, which is invaluable for understanding its binding specificity, activation mechanisms, and interactions with other molecules.
Omics and Computational Approaches in this compound Studies
Transcriptomic approaches provide a comprehensive view of gene expression patterns and have been instrumental in defining the expression signature of NRCAM.
Bulk RNA-sequencing (RNA-seq) has been used to analyze NRCAM expression across different tissues and developmental stages. For example, RNA-seq data from the human and mouse brain shows the regional distribution of NRCAM mRNA. proteinatlas.org It has also been used to identify genes that are differentially expressed in the developing heart's conduction system, revealing high enrichment of Ncam-1 (the gene encoding NCAM, a related cell adhesion molecule) in Purkinje cells. nih.gov
Single-cell RNA-sequencing (scRNA-seq) offers a higher resolution by profiling the transcriptomes of individual cells. technologynetworks.comgithub.io This has been particularly insightful for understanding the cell-type-specific expression of NRCAM. pnas.orgnih.gov For example, scRNA-seq has confirmed that NrCAM is expressed in tanycytes and astrocytes in the hypothalamus and has revealed changes in gene expression in these cells in NrCAM knockout mice. biorxiv.orgnih.govbiorxiv.org In the hippocampus, scRNA-seq has shown that Nrcam is one of the consistently and highly expressed cell adhesion molecules across different neuronal cell types. pnas.org Furthermore, scRNA-seq has been used to characterize the gene expression profiles of induced neurons, identifying NRCAM as one of the activated neuronal differentiation genes. nih.gov Studies have also utilized scRNA-seq to reveal uniform skipping of specific NRCAM microexons in certain types of brain tumors. biorxiv.org
The table below summarizes findings from transcriptomic studies on Nr-CAM.
| Technique | Sample Type | Key Findings on Nr-CAM Expression |
| Bulk RNA-seq | Mouse Forebrain | Analysis of gene expression during development. jneurosci.org |
| Bulk RNA-seq | Human and Mouse Brain | Shows regional distribution of NRCAM mRNA. proteinatlas.org |
| scRNA-seq | Mouse Hippocampus | Nrcam is highly and consistently expressed across various neuronal subtypes. pnas.org |
| scRNA-seq | Mouse Hypothalamus | NrCAM is expressed in tanycytes and astrocytes; its knockout alters gene expression in these cells. biorxiv.orgnih.govbiorxiv.org |
| scRNA-seq | Human Brain Tumors | Revealed uniform skipping of NRCAM microexons 5 and 19 in pediatric high-grade gliomas. biorxiv.org |
| scRNA-seq | Induced Human Neurons | NRCAM is an activated neuronal differentiation gene during fibroblast-to-neuron reprogramming. nih.gov |
Proteomics (e.g., quantitative proteomics, phospho-proteomics) for Protein States
Proteomics serves as a critical tool for understanding the various states of the this compound (Nr-CAM), including its expression levels and post-translational modifications. Quantitative proteomics, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise measurement of Nr-CAM abundance in different biological contexts. For instance, a proteomic analysis of vitreous humor from patients with autoimmune retinopathy identified Nr-CAM as a significantly differentially expressed protein, suggesting it as a potential biomarker for the disease. nih.gov In this study, LC-MS/MS was used to compare the protein profiles of patients and controls, revealing significant changes in the levels of 33 proteins, including Nr-CAM. nih.gov
Another application of quantitative proteomics is in studying the effects of therapeutic agents on Nr-CAM processing. For example, the metalloprotease ADAM10 is known to cleave Nr-CAM. uni-muenchen.denih.gov A study investigating the effects of acitretin (B1665447), an ADAM10 activator, used whole proteome analysis of human cerebrospinal fluid to demonstrate that while acitretin enhanced the cleavage of amyloid precursor protein (APP), it did not affect the cleavage of other ADAM10 substrates like Nr-CAM. nih.gov This highlights the substrate-selective nature of ADAM10 activation and the utility of proteomics in monitoring such selectivity. nih.gov
Phospho-proteomics, a sub-discipline of proteomics focused on identifying and quantifying protein phosphorylation, is crucial for elucidating the signaling pathways involving Nr-CAM. Phosphorylation is a key post-translational modification that regulates protein function. bu.edu It is known that the interaction of Nr-CAM with the actin cytoskeleton can be regulated by phosphorylation. nih.gov For example, EphB receptors can phosphorylate a conserved tyrosine residue in the FIGQY ankyrin-binding motif of Nr-CAM. plos.org This phosphorylation event disrupts the recruitment of ankyrin, thereby modulating the linkage of Nr-CAM to the actin cytoskeleton and influencing processes like axon guidance. plos.org While broad phospho-proteomic studies have been conducted in various tissues and cellular contexts to map thousands of phosphorylation sites, specific large-scale phospho-proteomic data focused solely on Nr-CAM is still an emerging area of research. bu.edubiorxiv.orgmdpi.com Such studies would be invaluable in comprehensively mapping the phosphorylation sites on Nr-CAM and understanding how these modifications regulate its diverse functions in cell-cell adhesion and signaling.
Interactomics and Network Analysis for Systems-Level Understanding of this compound
Interactomics, the study of protein-protein interactions, combined with network analysis, provides a systems-level perspective on the functional roles of Nr-CAM. By identifying the interaction partners of Nr-CAM, researchers can place it within larger biological networks and gain insights into the pathways it regulates.
Nr-CAM is known to participate in a variety of both homophilic (binding to other Nr-CAM molecules) and heterophilic (binding to different molecules) interactions. molbiolcell.orgrupress.org Its interaction partners are diverse and play roles in various cellular processes. For example, Nr-CAM interacts with other cell adhesion molecules such as Contactin, Contactin-2/TAG1, and Neurofascin. molbiolcell.orgrndsystems.com It also binds to the receptor protein tyrosine phosphatase beta (PTPRB) and integrin alpha-4/beta-1. rndsystems.com
The cytoplasmic domain of Nr-CAM is crucial for its signaling functions and contains motifs for binding to intracellular proteins. A conserved ankyrin-binding motif allows Nr-CAM to connect to the actin cytoskeleton via ankyrin. nih.govbiologists.com Furthermore, the C-terminus of Nr-CAM has a PDZ-binding motif, enabling it to interact with scaffolding proteins like synapse-associated proteins (SAPs) such as SAP90/PSD95 and SAP97. reactome.orgnih.gov These interactions are critical for the assembly of signaling complexes at the cell membrane.
Network analysis of Nr-CAM and its interactors reveals its central role in several key biological processes. In the nervous system, Nr-CAM is a key component of the molecular machinery at the nodes of Ranvier, where it interacts with ankyrin-G and neurofascin to cluster voltage-gated sodium channels. nih.govstring-db.org This organization is essential for the rapid propagation of action potentials along myelinated axons. uniprot.org Nr-CAM also forms a receptor complex with Neuropilin-2 and PlexinA3 for the guidance cue Semaphorin3F, mediating repulsive signals during axon guidance. rndsystems.comnih.gov
Recent studies have also implicated Nr-CAM in cancer progression through its interactions. In melanoma and colon cancer, Nr-CAM expression is upregulated by the β-catenin/LEF-1 signaling pathway, and it enhances cell motility and tumorigenesis. nih.govaacrjournals.org In prostate cancer, Nr-CAM has been identified as a target of miR-505, and its upregulation is associated with disease progression. spandidos-publications.com Similarly, in osteosarcoma, the KLF9/miR-338-3p/NRCAM axis has been shown to play a role in cell proliferation and invasion. jcancer.org
The following table summarizes some of the key interaction partners of Nr-CAM and their functional significance.
| Interacting Partner | Interaction Type | Functional Significance |
| Nr-CAM | Homophilic | Cell-cell adhesion between neurons. rupress.org |
| Contactin/F11 | Heterophilic | Neurite outgrowth promotion. molbiolcell.orgnih.gov |
| Contactin-2/TAG-1 | Heterophilic | Axonal guidance and fasciculation. molbiolcell.orgrndsystems.com |
| Neurofascin | Heterophilic | Formation and maintenance of nodes of Ranvier. molbiolcell.orgnih.gov |
| Ankyrin-G | Intracellular | Linking Nr-CAM to the actin cytoskeleton, clustering of ion channels. nih.govstring-db.org |
| SAP90/PSD95, SAP97 | Intracellular | Scaffolding and assembly of signaling complexes at synapses. reactome.orgnih.gov |
| Neuropilin-2/PlexinA3 | Heterophilic | Receptor complex for Semaphorin3F-mediated axon repulsion. rndsystems.comnih.gov |
| β-catenin | Signaling Pathway | Upregulation of Nr-CAM expression in cancer. nih.gov |
Bioinformatics for Sequence Homology, Domain Architecture, and Phylogenetic Analysis of this compound
Bioinformatic approaches are indispensable for characterizing the this compound (Nr-CAM) at the molecular level, providing insights into its structure, function, and evolutionary history.
Sequence Homology and Domain Architecture:
Nr-CAM is a type I transmembrane glycoprotein (B1211001) belonging to the L1 family of cell adhesion molecules, which also includes L1CAM, neurofascin, and CHL1. rndsystems.comresearchgate.net The complete cDNA sequence of chicken Nr-CAM revealed a protein structure that is highly similar to chicken Ng-CAM and mouse L1. nih.govsemanticscholar.org The human NRCAM gene is located on chromosome 7q31. atlasgeneticsoncology.org
The protein consists of several distinct domains:
Extracellular Domain: This region is responsible for cell-cell recognition and adhesion. It is composed of six immunoglobulin (Ig)-like domains of the C2-type and five fibronectin type III (FNIII) repeats. nih.govsemanticscholar.orgatlasgeneticsoncology.org Alternative splicing can occur in this region, leading to different isoforms. For example, two Nr-CAM cDNA clones were found to have a 57-base pair sequence between the second and third Ig-like domains that was absent in other clones. nih.govsemanticscholar.org Another variant lacks the 279-base pair segment encoding the fifth FNIII repeat. nih.govsemanticscholar.org
Transmembrane Domain: A single-pass transmembrane helix anchors the protein to the cell membrane. nih.govsemanticscholar.org
Cytoplasmic Domain: This short intracellular tail is highly conserved and contains motifs for interaction with cytoskeletal and signaling proteins. nih.govatlasgeneticsoncology.org It includes a binding site for ankyrin and a PDZ-binding motif at the C-terminus. nih.govnih.gov
The domain architecture of Nr-CAM is a key determinant of its function, enabling it to participate in a wide range of homophilic and heterophilic interactions that are crucial for nervous system development. molbiolcell.orgnih.gov
Phylogenetic Analysis:
Phylogenetic studies have traced the evolutionary origins of the L1 family of cell adhesion molecules. These genes are found in most metazoan phyla, suggesting their emergence coincided with the development of primitive neural networks. nih.gov The exception is the phylum Porifera (sponges), which lacks L1-type genes. nih.gov
Within the L1 family, Nr-CAM is most closely related to neurofascin. nih.gov The cytoplasmic domains of rat Nr-CAM and neurofascin share over 70% identity. nih.gov Phylogenetic analyses of the broader NCAM family, to which the L1 family belongs, show that NCAM-like molecules are present in all vertebrates tested and even in some invertebrates like mollusks, though they may be expressed only transiently during development in insects and nematodes. nih.gov This suggests that the fundamental adhesive functions of these molecules have been conserved throughout vertebrate evolution. nih.gov The expansion of the roles of these molecules in later stages of vertebrate development may have been a significant factor in the evolution of more complex nervous systems. nih.gov
The table below provides a summary of the key domains of Nr-CAM.
| Domain | Location | Key Features |
| Immunoglobulin (Ig)-like domains (6) | Extracellular | C2-type; involved in cell-cell recognition and binding. atlasgeneticsoncology.org |
| Fibronectin type III (FNIII) repeats (5) | Extracellular | Contribute to the elongated structure and mediate interactions. atlasgeneticsoncology.org |
| Transmembrane domain | Intramembrane | Single alpha-helix; anchors the protein in the plasma membrane. nih.gov |
| Cytoplasmic domain | Intracellular | Highly conserved; contains ankyrin-binding and PDZ-binding motifs. nih.govnih.govatlasgeneticsoncology.org |
Computational Modeling of this compound-Mediated Cell Behavior
Computational modeling provides a powerful approach to investigate the complex dynamics of Nr-CAM-mediated cell adhesion and its consequences for cellular behavior. These models allow researchers to simulate processes that are difficult to observe directly and to test hypotheses about the underlying molecular mechanisms.
One area where computational modeling has been applied is in understanding the role of the multiple extracellular domains of CAMs like Nr-CAM. A coarse-grained model of CAMs, based on the domain organization of Nr-CAM, was developed to simulate the process of cell-cell adhesion using a Monte-Carlo algorithm. nih.gov This model incorporated both molecular factors, such as the conformational changes of the CAMs, and cellular factors, like the fluctuations of the plasma membrane. nih.gov The simulations revealed that the presence of multiple extracellular domains enhances the trans-interactions (binding between CAMs on opposing cells). nih.gov Furthermore, intramolecular contacts between different domains of the same CAM molecule can facilitate these trans-interactions. The model also suggested that lateral cis-interactions (binding between CAMs on the same cell surface) are finely tuned with trans-interactions to regulate cell adhesion. nih.gov
Computational models have also been used to explore the formation of specialized structures where Nr-CAM plays a key role, such as the nodes of Ranvier. One study proposed a computational model to explain the clustering of axonal sodium channels at the nodes. jneurosci.org This model supports the idea that these clusters form as the channels diffuse laterally in the plasma membrane and are trapped by interactions with ankyrin-G, which is in turn linked to CAMs like Nr-CAM.
More general computational models of cell sorting and tissue patterning also provide insights into the role of cell adhesion molecules like Nr-CAM. Continuous mathematical models can simulate the spatial dynamics of cellular patterning based on the expression levels and adhesive properties of different CAMs. biorxiv.org These models demonstrate how differential adhesion strengths between cell populations can lead to phenomena like cell sorting and the engulfment of one cell type by another. biorxiv.org By integrating the regulatory dynamics of CAM expression with their adhesive properties, these models can predict the behavior of large cell populations during developmental processes. biorxiv.org
Recently, molecular modeling tools like AlphaFold have been used to predict the three-dimensional structure of the complex between the Nr-CAM cytoplasmic domain and its binding partner, ankyrin B (AnkB). biorxiv.org These models have identified critical residues involved in the interaction, providing a structural basis for understanding how mutations in either protein might disrupt their association and lead to neuronal dysfunction. biorxiv.org Such detailed structural models can guide future experimental studies to validate the predicted interactions and their functional consequences.
Emerging Research Directions and Future Perspectives for Nr Cell Adhesion Molecule
Elucidation of Context-Dependent Roles and Regulatory Networks of Nr-cell Adhesion Molecule
The functional outcomes of Nr-CAM signaling are highly dependent on the cellular and molecular context. Its roles can vary from promoting to inhibiting axonal and neurite extension, a duality dictated by its interacting partners. rndsystems.com For instance, Nr-CAM acts as a receptor for F3/contactin (B1178583) to regulate axonal outgrowth of cerebellar neurons. molbiolcell.org Conversely, as a co-receptor for Semaphorin 3F with Neuropilin-2, it mediates neuronal growth cone collapse and repulsion. rndsystems.comnih.gov This highlights how Nr-CAM's function is determined by the specific ligand and co-receptor it engages.
The expression and activity of Nr-CAM are also subject to complex regulatory networks. In melanoma and colon cancer, Nr-CAM has been identified as a target gene of the β-catenin-TCF/LEF-1 signaling pathway. atlasgeneticsoncology.orgwikigenes.org The activation of the Nr-CAM promoter by β-catenin is dependent on LEF-1 binding sites within the promoter region. researchgate.net This links Nr-CAM expression directly to the Wnt/β-catenin pathway, which is often dysregulated in cancer. atlasgeneticsoncology.org
Furthermore, Nr-CAM itself can modulate major signaling pathways, creating feedback loops. In thyroid cancer, Nr-CAM promotes tumorigenesis by activating the MAPK/Erk and PI3K/Akt pathways. oup.com This occurs through the shedding of its ectodomain, which then binds to and activates EGFR and α4β1 integrins. oup.com In turn, these pathways can lead to the overexpression of Nr-CAM through the GSK3β/β-catenin signaling axis, establishing a positive feedback loop that contributes to thyroid tumorigenesis. oup.com This demonstrates a sophisticated interplay where Nr-CAM is both a downstream target and an upstream activator of key oncogenic pathways.
Development of Advanced Research Tools and Probes for this compound Study
Specific Inhibitors and Activators for Preclinical Investigation
The development of specific modulators for Nr-CAM is crucial for preclinical research and potential therapeutic applications. While no direct activators have been extensively characterized, several chemical inhibitors that affect Nr-CAM's function through various mechanisms have been identified. scbt.com These compounds often target signaling pathways that are downstream or upstream of Nr-CAM, thereby indirectly inhibiting its function.
For example, LY294002, a PI3K inhibitor, disrupts the stabilization of Nr-CAM in the neuronal membrane and its interaction with the cytoskeleton. scbt.com U0126, a MEK inhibitor, impairs the downstream ERK pathway, which influences the function of cell adhesion molecules like Nr-CAM. scbt.com Inhibitors of Src family kinases, such as PP2, can also block Nr-CAM function, as Src kinases are known to phosphorylate Nr-CAM and are important for its role in neuronal growth cone guidance. scbt.com
Monoclonal antibodies targeting specific domains of Nr-CAM have also been developed as inhibitory tools. An antibody targeting the third fibronectin-like domain of Nr-CAM has been shown to reduce cell migration and invasion in thyroid cancer cells by inhibiting Nr-CAM-integrin signaling. oup.com This suggests that high-affinity antibodies could be a viable strategy for targeting Nr-CAM in cancer. oup.com Additionally, small interfering RNAs (siRNAs) have been successfully used in loss-of-function studies to inhibit Nr-CAM expression and study its role in cancer cell growth and tumorigenicity. atlasgeneticsoncology.orgoup.com
Table 2: Chemical Inhibitors Affecting this compound Function
| Inhibitor | Mechanism of Action | Pathway/Process Affected | Reference |
|---|---|---|---|
| L-NAME | Nitric oxide synthase inhibitor | Alters cytoskeletal dynamics, impeding neurite outgrowth | scbt.com |
| PP2 | Src family kinase inhibitor | Inhibits Nr-CAM phosphorylation and signaling in growth cone guidance | scbt.com |
| LY294002 | PI3K inhibitor | Disrupts Nr-CAM membrane stabilization and cytoskeletal interaction | scbt.com |
| U0126 | MEK inhibitor | Impairs the downstream ERK pathway influencing Nr-CAM function | scbt.com |
| GI254023X | ADAM10 inhibitor | Abolishes the shedding of the Nr-CAM ectodomain | nih.gov |
Biosensors and Optogenetic Tools for Spatiotemporal Control
Advancing our understanding of Nr-CAM's dynamic roles in complex biological processes requires tools that offer precise spatiotemporal control. While specific biosensors and optogenetic tools for Nr-CAM are still in early stages of development, related technologies pave the way for future innovations. Optical tweezers have been employed to study the mobility and cytoskeletal coupling of Nr-CAM on the cell surface. molbiolcell.org By coating beads with the Nr-CAM ligand TAG-1, researchers can manipulate and track Nr-CAM molecules, providing insights into the mechanics of its interactions and linkage to the actin retrograde flow. molbiolcell.org
The principles of biosensor design, such as Förster Resonance Energy Transfer (FRET), could be applied to create probes that report on Nr-CAM conformational changes or binding events in real-time within living cells. Similarly, optogenetic approaches, which use light to control protein function, could be adapted to regulate Nr-CAM activity. For example, light-inducible dimerization domains could be fused to Nr-CAM to control its clustering and signaling, allowing researchers to dissect its function in specific locations and at specific times during processes like axon guidance or synapse formation.
Systems Biology and Multi-Omics Integration for Comprehensive Understanding of this compound Biology
A comprehensive understanding of Nr-CAM's multifaceted roles necessitates a systems-level approach, integrating data from various "omics" platforms. Nr-CAM lies at the core of a functional protein network where multiple components have been associated with complex disorders like schizophrenia. frontiersin.org This network includes interactions with ankyrins, which are crucial adaptors for neuronal excitability, and proteins involved in synapse stabilization and pruning. frontiersin.org
Multi-omics analyses can uncover the broader regulatory networks in which Nr-CAM operates. For instance, transcriptomic and proteomic studies can identify genes and proteins whose expression is altered following Nr-CAM modulation. In Nr-CAM knockout mice, single-cell RNA sequencing (scRNA-Seq) of hypothalamic tanycytes revealed changes in the expression of genes like Metr, Ndn, and Ntsr1, which are involved in neural stem cell regulation. nih.gov This suggests that Nr-CAM is part of a regulatory network governing the state of these specialized glial cells. nih.gov
Integrating genomic data from human studies with functional data from animal models is also powerful. A human haplotype associated with decreased Nr-CAM expression was found to be protective against addiction vulnerability. nih.gov Studies in Nrcam knockout mice supported this, showing reduced rewarding effects from multiple drugs of abuse. nih.gov By analyzing gene expression in these mice, researchers found that Nr-CAM regulates glutamatergic and GABAergic molecules, suggesting that Nr-CAM's role in addiction may be mediated through its modulation of these neurotransmitter systems. researchgate.net This integrated approach, combining human genetics, animal models, and molecular analysis, is essential for building a complete picture of Nr-CAM biology and its relevance to disease. nih.govresearchgate.net
Preclinical Exploration of this compound Modulation in Disease Models
Modulating Nr-CAM activity holds therapeutic potential for a range of diseases, from cancer to neurological and psychiatric disorders. Preclinical studies using various disease models are beginning to explore this potential.
In oncology, Nr-CAM is overexpressed in several cancers, including melanoma, colon cancer, and papillary thyroid cancer, where it often promotes cell growth, motility, and tumorigenesis. atlasgeneticsoncology.orgoup.com In mouse models, depleting Nr-CAM in thyroid cancer cells dramatically inhibited their growth and tumorigenic potential. oup.com Conversely, overexpressing Nr-CAM enhanced its tumor-promoting effects. oup.com The use of a monoclonal antibody to block the Nr-CAM ectodomain significantly reduced cancer cell migration and invasion, providing a strong rationale for developing Nr-CAM-targeted antibody therapies. oup.com
In the context of neurological disorders, Nr-CAM knockout mice serve as a valuable tool. These mice exhibit behavioral phenotypes relevant to autism spectrum disorder, such as impaired sociability and impulse control. researchgate.netnih.gov They also show altered fear conditioning responses, which have been linked to defects in the fasciculation of axon fibers in limbic circuits. nih.govnih.gov In models of Alzheimer's disease, Nr-CAM has been identified as a substrate for the α-secretase ADAM10, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. embopress.orgembopress.org This positions soluble Nr-CAM as a potential biomarker for monitoring ADAM10 activity in clinical trials for Alzheimer's disease therapies. embopress.orgembopress.orgnih.gov
Furthermore, preclinical models have implicated Nr-CAM in addiction-related behaviors. Nrcam knockout mice show reduced preference for addictive substances like morphine, cocaine, and alcohol. nih.govresearchgate.net These findings suggest that targeting Nr-CAM or its downstream pathways could represent a novel strategy for treating substance abuse disorders. nih.gov Targeting Nr-CAM alternative splicing with antisense oligonucleotides has also shown promise in relieving pain hypersensitivity in a neuropathic pain model. cyagen.com These diverse preclinical explorations underscore the potential of Nr-CAM as a therapeutic target across multiple disease areas.
Q & A
Q. What structural domains of NrCAM are critical for its homophilic and heterophilic binding, and how can these be experimentally validated?
NrCAM, a member of the immunoglobulin (Ig) superfamily, contains Ig-like domains, fibronectin type III repeats, and a cytoplasmic PDZ-binding motif. To validate binding mechanisms:
- Use site-directed mutagenesis to disrupt specific domains and assess adhesion via cell aggregation assays (e.g., transfected HEK293 cells) .
- Employ surface plasmon resonance (SPR) or biolayer interferometry to quantify binding kinetics with ligands like neurofascin or heparan sulfate .
- X-ray crystallography or cryo-EM can resolve 3D structures of NrCAM-ligand complexes .
Q. What in vitro assays are most reliable for quantifying NrCAM-mediated adhesion under physiological shear stress?
- Flow chamber assays : Seed NrCAM-expressing cells (e.g., neurons or transfected cell lines) onto ligand-coated surfaces and measure adhesion retention under controlled shear stress .
- Atomic force microscopy (AFM) : Quantify single-molecule binding forces between NrCAM-functionalized probes and ligand surfaces .
- Blocking antibody experiments : Use anti-NrCAM antibodies to inhibit adhesion and compare outcomes to controls (e.g., reduced neurite outgrowth in cerebellar granule cells) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on NrCAM’s role in cancer (tumor suppression vs. metastasis promotion)?
Contradictions arise from context-dependent expression and signaling crosstalk. Methodological strategies include:
- Tissue-specific knockout models : Compare NrCAM function in glioblastoma (where it promotes invasion) versus colorectal cancer (where it suppresses EMT) .
- Multi-omics integration : Correlate NrCAM expression with phosphoproteomics (e.g., FGF receptor activation) and transcriptomics (EMT markers) in patient-derived organoids .
- Live-cell imaging : Track NrCAM dynamics in tumor-stroma interactions using CRISPR-Cas9-tagged NrCAM and confocal microscopy .
Q. What experimental designs address NrCAM’s dual role in synaptic plasticity and axon guidance?
- Compartmentalized microfluidic chambers : Isolate axonal vs. somatodendritic NrCAM signaling in cultured neurons .
- In vivo electroporation : Knock down NrCAM in specific brain regions (e.g., hippocampus) and assess spatial memory deficits via Morris water maze .
- Proximity ligation assays (PLA) : Map NrCAM’s interaction with L1CAM or Ankyrin-G in growth cones during guidance .
Q. How can researchers model NrCAM’s glycosylation-dependent adhesion specificity in neurodevelopment?
- Glycoengineering : Generate HEK293 cells expressing NrCAM with defined glycoforms (e.g., sialylation knockout) and test adhesion to glycan arrays .
- Lectins and glycosidase treatments : Use Maackia amurensis lectin (specific for α2,3-sialic acid) to probe glycan-dependent NrCAM clustering in growth cones .
- Structural NMR : Resolve glycan conformations on NrCAM’s Ig domains and their impact on binding accessibility .
Data Analysis & Contradiction Resolution
Q. What statistical frameworks are optimal for analyzing NrCAM adhesion data with non-linear binding kinetics?
- Langmuir adsorption isotherm : Fit binding data to calculate association constants (Ka) and receptor density (N) .
- Hill equation : Assess cooperativity in NrCAM multimerization (e.g., nH > 1 indicates positive cooperativity) .
- Bayesian hierarchical modeling : Account for batch effects in multi-lab adhesion studies (e.g., variability in shear stress protocols) .
Q. How should researchers validate NrCAM’s cis vs. trans interactions in polarized cells?
- Super-resolution microscopy (STORM/PALM) : Visualize NrCAM nanoclusters on apical vs. basolateral membranes in epithelial monolayers .
- FRET-based biosensors : Design NrCAM fusion constructs with fluorescent tags (e.g., CFP/YFP) to detect cis dimerization in live cells .
- Crosslinking mass spectrometry : Identify spatial proximity of NrCAM cytoplasmic domains with cytoskeletal adaptors like βIV-spectrin .
Experimental Design Tables
Q. Table 1. Key Parameters for NrCAM Adhesion Assays
Q. Table 2. Common Pitfalls in NrCAM Functional Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
